molecular formula C17H24O8 B12380048 Acantrifoside E

Acantrifoside E

Cat. No.: B12380048
M. Wt: 356.4 g/mol
InChI Key: ZDLGCAQIENQSSF-QIQYSRIJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acantrifoside E is a glycoside. It has a role as a metabolite.
This compound has been reported in Eleutherococcus trifoliatus with data available.

Properties

Molecular Formula

C17H24O8

Molecular Weight

356.4 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C17H24O8/c1-4-5-9-6-10(22-2)16(11(7-9)23-3)25-17-15(21)14(20)13(19)12(8-18)24-17/h4-7,12-15,17-21H,8H2,1-3H3/b5-4+/t12-,13-,14+,15-,17+/m1/s1

InChI Key

ZDLGCAQIENQSSF-QIQYSRIJSA-N

Isomeric SMILES

C/C=C/C1=CC(=C(C(=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC

Canonical SMILES

CC=CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)CO)O)O)O)OC

Origin of Product

United States

Foundational & Exploratory

Eleutheroside E: A Technical Guide to Its Natural Source, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleutheroside E is a prominent bioactive phenylpropanoid glycoside naturally occurring in Acanthopanax senticosus (Rupr. & Maxim.) Harms, a medicinal plant also known as Siberian ginseng.[1][2] This compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-diabetic properties.[2][3] This technical guide provides a comprehensive overview of the natural sourcing of Eleutheroside E, detailed experimental protocols for its isolation and purification, and an exploration of its known biological signaling pathways.

Natural Source and Quantification

The primary and commercially viable natural source of Eleutheroside E is the plant Acanthopanax senticosus, belonging to the Araliaceae family.[1][3] This adaptogenic herb is native to Northeastern Asia, including regions of China, Korea, Japan, and Russia.[1][4] Eleutheroside E is found in various parts of the plant, with the roots and stems being the most common sources for extraction.[4][5]

The concentration of Eleutheroside E can vary depending on the plant part, geographical location, and cultivation methods.[5][6] High-performance liquid chromatography (HPLC) is the standard analytical technique for the quantification of Eleutheroside E in plant extracts.[6][7]

Table 1: Quantitative Analysis of Eleutheroside E in Acanthopanax senticosus
Plant Material/ExtractAnalytical MethodEleutheroside E ContentReference
50% Ethanol Extract of E. senticosus StemHPLC10.72 mg/g of extract[2]
A. senticosus StemHPLC0.92 mg/g[5]
A. senticosus RootHPLC0.65 mg/g[5]
A. senticosus grafted on A. sessiliflorus StemHPLC0.30 mg/g[5]
A. senticosus grafted on A. sessiliflorus RootHPLC0.34 mg/g[5]

Isolation and Purification Protocols

The isolation of Eleutheroside E from Acanthopanax senticosus typically involves an initial solvent extraction followed by chromatographic purification steps.

Experimental Protocol 1: Ethanol Extraction

This protocol describes a standard method for the initial extraction of Eleutheroside E from the plant material.[2]

  • Plant Material Preparation: The dried stems of Acanthopanax senticosus are ground into a fine powder and passed through a 50-mesh sieve.[2]

  • Extraction: 100 g of the powdered plant material is extracted with 150 mL of 50% ethanol for 5 hours at room temperature.[2]

  • Concentration: The resulting extract is concentrated at 50°C using a rotary vacuum evaporator.[2]

  • Lyophilization: The concentrated extract is then lyophilized to yield a dry powder. The reported extraction yield is approximately 4.13% (w/w).[2]

Experimental Protocol 2: Macroporous Resin Purification

This protocol details the enrichment and purification of Eleutheroside E from the crude extract using macroporous resin chromatography.[8]

  • Resin Selection and Preparation: HPD100C macroporous resin is selected for its high adsorption and desorption capacity for Eleutheroside E. The resin is pre-treated according to the manufacturer's instructions.[8]

  • Sample Loading: The crude extract is dissolved in deionized water to achieve a specific concentration (e.g., 0.1090 mg/mL of Eleutheroside E) and the pH is adjusted to 5. The sample solution is loaded onto the equilibrated HPD100C column at a flow rate of 2 bed volumes (BV)/h. The total processing volume is 24 BV.[8]

  • Washing: The column is washed with deionized water to remove impurities.

  • Elution: Eleutheroside E is eluted from the resin using a 60:40 (v/v) ethanol-water solution. The eluent volume is 4 BV, and the flow rate is 3 BV/h.[8]

  • Analysis: Fractions are collected and analyzed by HPLC to determine the concentration and purity of Eleutheroside E.

Table 2: Purification of Eleutheroside E using HPD100C Macroporous Resin[8]
ParameterValue
Initial Content in Dry Extract0.59%
Content after PurificationIncreased 20-fold
Recovery Rate93.97%

A more recent method utilizing ionic liquids-based ultrasonic-assisted extraction (ILUAE) has also been developed, offering a more efficient and environmentally friendly alternative for extracting Eleutheroside E.[9]

Biological Signaling Pathways

Eleutheroside E exerts its biological effects by modulating several key signaling pathways. Its anti-inflammatory, neuroprotective, and metabolic regulatory actions are linked to its ability to interact with specific molecular targets.

Eleutheroside E in Inflammatory and Apoptotic Pathways

Eleutheroside E has been shown to possess significant anti-inflammatory and anti-apoptotic properties.[3] It can inhibit the activation of the MAPK pathway and the transcription factor NF-κB, which are central regulators of the inflammatory response.[3][10]

EleutherosideE_Inflammation_Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α) MAPK MAPK Pathway (ERK, JNK, p38) Stimulus->MAPK NFkB NF-κB Stimulus->NFkB Inflammation Pro-inflammatory Cytokines (e.g., IL-6) & Apoptosis MAPK->Inflammation NFkB->Inflammation EE Eleutheroside E EE->MAPK EE->NFkB

Caption: Eleutheroside E inhibits inflammation and apoptosis by blocking the MAPK and NF-κB signaling pathways.

Eleutheroside E in Neuroprotection

Eleutheroside E has demonstrated neuroprotective effects, including the prevention of cognitive deficits caused by radiation.[3] These effects are associated with the activation of the PKA/CREB/BDNF signaling pathway, which is crucial for neuronal survival, synaptic plasticity, and memory formation.

EleutherosideE_Neuroprotection_Pathway EE Eleutheroside E PKA PKA EE->PKA CREB CREB PKA->CREB BDNF BDNF CREB->BDNF Neuroprotection Neuroprotection Cognitive Function BDNF->Neuroprotection

Caption: Eleutheroside E promotes neuroprotection by activating the PKA/CREB/BDNF signaling cascade.

Eleutheroside E in Metabolic Regulation

In the context of type 2 diabetes, Eleutheroside E has been shown to ameliorate insulin resistance and regulate glucose metabolism.[2] It enhances glucose uptake and modulates the expression of key enzymes involved in glycolysis and gluconeogenesis.[2]

EleutherosideE_Metabolism_Workflow EE Eleutheroside E Glycolysis Glycolysis EE->Glycolysis Upregulates Gluconeogenesis Gluconeogenesis EE->Gluconeogenesis Downregulates InsulinSensitivity Improved Insulin Sensitivity EE->InsulinSensitivity GlucoseUptake Increased Glucose Uptake Glycolysis->GlucoseUptake Gluconeogenesis->InsulinSensitivity

Caption: Eleutheroside E regulates glucose metabolism by promoting glycolysis and inhibiting gluconeogenesis.

Conclusion

Eleutheroside E stands out as a promising natural compound with a well-defined source and established protocols for its isolation and purification. Its multifaceted biological activities, mediated through the modulation of key signaling pathways, make it a compelling candidate for further research and development in the pharmaceutical and nutraceutical industries. The data and methodologies presented in this guide offer a solid foundation for scientists and researchers to explore the full therapeutic potential of Eleutheroside E.

References

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Acantrifoside E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acantrifoside E, a phenolic glycoside identified in species such as Acanthopanax trifoliatus, presents a promising scaffold for further investigation in drug discovery. Despite its potential, the precise biosynthetic pathway of this natural product remains unelucidated in publicly available scientific literature. This technical guide synthesizes the current understanding of general phenolic glycoside biosynthesis to propose a putative pathway for this compound. By dissecting the probable enzymatic steps leading to the formation of its unique aglycone and subsequent glycosylation, this document aims to provide a foundational roadmap for researchers seeking to unravel and potentially engineer this pathway. This guide outlines the likely involvement of the shikimate and phenylpropanoid pathways, key enzyme classes such as P450 monooxygenases and O-methyltransferases in the formation of the aglycone, and the crucial role of UDP-glycosyltransferases in the final glycosylation step. Furthermore, this document provides a template of established experimental protocols that can be adapted to identify and characterize the specific enzymes and intermediates involved in this compound biosynthesis.

Introduction

Phenolic glycosides are a diverse class of plant secondary metabolites characterized by a phenolic aglycone linked to a sugar moiety. These compounds play significant roles in plant defense and have garnered considerable interest for their wide range of pharmacological activities. This compound, with its distinct 2,6-dimethoxy-4-(prop-1-en-1-yl)phenol aglycone, stands as a molecule of interest. Understanding its biosynthesis is paramount for several reasons: it can unveil novel enzymatic functions, provide a basis for metabolic engineering to enhance its production, and enable the chemoenzymatic synthesis of novel derivatives with potentially improved therapeutic properties.

This guide will first delineate the proposed biosynthetic pathway of this compound, divided into the formation of the aglycone and the subsequent glycosylation. This will be followed by a representative experimental workflow for the elucidation of such a pathway, and a concluding discussion on the future prospects for research in this area.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in two major stages: the formation of its phenolic aglycone, 2,6-dimethoxy-4-(prop-1-en-1-yl)phenol, followed by its glycosylation.

Biosynthesis of the Aglycone: 2,6-dimethoxy-4-(prop-1-en-1-yl)phenol

The aglycone is likely synthesized via the well-established shikimate and phenylpropanoid pathways.

2.1.1. The Shikimate Pathway: A Gateway to Aromatic Compounds

The journey begins with primary metabolites, phosphoenolpyruvate and erythrose-4-phosphate, which enter the shikimate pathway to produce the aromatic amino acid L-phenylalanine.[1][2][3] This pathway is a central hub in the biosynthesis of a vast array of plant natural products.[2][3]

2.1.2. The Phenylpropanoid Pathway: Building the Phenolic Core

L-phenylalanine serves as the precursor for the phenylpropanoid pathway, which elaborates the C6-C3 backbone of the aglycone.[4][5]

The key enzymatic steps are proposed as follows:

  • Deamination: Phenylalanine ammonia-lyase (PAL) catalyzes the conversion of L-phenylalanine to cinnamic acid.[4][6]

  • Hydroxylation: Cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to yield p-coumaric acid.[6][7]

  • Activation: 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.[5][6]

  • Hydroxylation and O-Methylation Cascade: A series of hydroxylation and methylation reactions are required to achieve the specific substitution pattern of the aglycone. A plausible route involves the formation of sinapic acid as a key intermediate.[2][5][8]

    • p-Coumaroyl-CoA is hydroxylated to caffeoyl-CoA.

    • Caffeoyl-CoA is methylated by a caffeoyl-CoA O-methyltransferase (CCoAOMT) to form feruloyl-CoA.[6]

    • Feruloyl-CoA is hydroxylated by ferulate 5-hydroxylase (F5H).[6]

    • The resulting 5-hydroxyferuloyl-CoA is methylated by a caffeic acid/5-hydroxyferulic acid O-methyltransferase (COMT) to yield sinapoyl-CoA.[6][9]

  • Side-Chain Reduction and Modification: The carboxyl group of sinapoyl-CoA is likely reduced to an alcohol, and the propenyl side chain is formed.

    • Sinapoyl-CoA is reduced to sinapaldehyde by cinnamoyl-CoA reductase (CCR).[3]

    • Sinapaldehyde is further reduced to sinapyl alcohol by cinnamyl alcohol dehydrogenase (CAD).[3]

    • The precise enzymatic steps leading from the allyl alcohol of sinapyl alcohol to the prop-1-en-1-yl group of the final aglycone are currently unknown but are hypothesized to involve isomerization.

Glycosylation: The Final Assembly

The final step is the attachment of a glucose moiety to the hydroxyl group of the aglycone. This reaction is catalyzed by a UDP-glycosyltransferase (UGT).[10][11] These enzymes utilize an activated sugar donor, typically UDP-glucose, to glycosylate a wide array of acceptor molecules.[11][12] The specific UGT responsible for the biosynthesis of this compound has yet to be identified.

This compound Biosynthesis Pathway cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_glycosylation Glycosylation PEP Phosphoenolpyruvate Shikimate Shikimic Acid PEP->Shikimate E4P Erythrose 4-phosphate E4P->Shikimate Chorismate Chorismic Acid Shikimate->Chorismate Phe L-Phenylalanine Chorismate->Phe Cinnamic_acid Cinnamic Acid Phe->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3'H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Five_OH_Feruloyl_CoA 5-Hydroxyferuloyl-CoA Feruloyl_CoA->Five_OH_Feruloyl_CoA F5H Sinapoyl_CoA Sinapoyl-CoA Five_OH_Feruloyl_CoA->Sinapoyl_CoA COMT Sinapaldehyde Sinapaldehyde Sinapoyl_CoA->Sinapaldehyde CCR Sinapyl_alcohol Sinapyl Alcohol Sinapaldehyde->Sinapyl_alcohol CAD Aglycone 2,6-dimethoxy-4-(prop-1-en-1-yl)phenol Sinapyl_alcohol->Aglycone Isomerase(s)? Acantrifoside_E This compound Aglycone->Acantrifoside_E UGT UDP_Glucose UDP-Glucose UDP_Glucose->Acantrifoside_E

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

A comprehensive search of the existing scientific literature did not yield any specific quantitative data regarding the biosynthesis of this compound. This includes enzyme kinetics, precursor and intermediate concentrations, and product yields. The tables below are provided as templates for researchers to populate as data becomes available through experimental elucidation of the pathway.

Table 1: Putative Enzymes in this compound Biosynthesis and Their Potential Kinetic Properties.

Enzyme Abbreviation Substrate(s) Product(s) Km (µM) kcat (s-1) Reference
Phenylalanine ammonia-lyase PAL L-Phenylalanine Cinnamic acid Data not available Data not available
Cinnamate 4-hydroxylase C4H Cinnamic acid p-Coumaric acid Data not available Data not available
4-Coumarate:CoA ligase 4CL p-Coumaric acid, CoA p-Coumaroyl-CoA Data not available Data not available
p-Coumaroyl shikimate 3'-hydroxylase C3'H p-Coumaroyl-CoA Caffeoyl-CoA Data not available Data not available
Caffeoyl-CoA O-methyltransferase CCoAOMT Caffeoyl-CoA, SAM Feruloyl-CoA Data not available Data not available
Ferulate 5-hydroxylase F5H Feruloyl-CoA 5-Hydroxyferuloyl-CoA Data not available Data not available
Caffeic acid/5-hydroxyferulic acid O-methyltransferase COMT 5-Hydroxyferuloyl-CoA, SAM Sinapoyl-CoA Data not available Data not available
Cinnamoyl-CoA reductase CCR Sinapoyl-CoA Sinapaldehyde Data not available Data not available
Cinnamyl alcohol dehydrogenase CAD Sinapaldehyde Sinapyl alcohol Data not available Data not available

| UDP-glycosyltransferase | UGT | Aglycone, UDP-Glucose | this compound | Data not available | Data notavailable | |

Table 2: Hypothetical Concentrations of Intermediates in a Plant System Producing this compound.

Intermediate Tissue/Cellular Compartment Concentration (µg/g FW) Method of Quantification Reference
L-Phenylalanine Cytosol Data not available LC-MS
Cinnamic acid Cytosol/ER Data not available LC-MS
p-Coumaric acid Cytosol/ER Data not available LC-MS
Sinapic acid Cytosol/Vacuole Data not available LC-MS
2,6-dimethoxy-4-(prop-1-en-1-yl)phenol Cytosol/Vacuole Data not available GC-MS/LC-MS

| this compound | Vacuole | Data not available | HPLC/LC-MS | |

Experimental Protocols for Pathway Elucidation

The following section outlines a general experimental workflow that can be employed to identify and characterize the genes and enzymes involved in the biosynthesis of this compound.

Identification of Candidate Genes
  • Transcriptome Analysis: Perform RNA-sequencing of tissues from Acanthopanax trifoliatus that are actively producing this compound. Identify candidate genes for PAL, C4H, 4CL, OMTs, CCR, CAD, and UGTs based on sequence homology to known enzymes from other plant species.

  • Co-expression Analysis: Analyze the transcriptome data to identify genes that are co-expressed with known phenylpropanoid pathway genes. This can help to identify novel enzymes involved in the pathway.

Functional Characterization of Candidate Enzymes
  • Gene Cloning and Heterologous Expression: Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., for E. coli or yeast). Express and purify the recombinant proteins.

  • In Vitro Enzyme Assays:

    • Substrate Specificity: Test the activity of the purified recombinant enzymes against a panel of potential substrates. For example, test candidate OMTs with various hydroxylated phenylpropanoids, and test candidate UGTs with the putative aglycone and various sugar donors.

    • Kinetic Analysis: Determine the Km and kcat values for the enzymes with their preferred substrates.

    • Product Identification: Analyze the reaction products using techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity of the product.

In Vivo Functional Analysis
  • Virus-Induced Gene Silencing (VIGS): Use VIGS to silence the expression of candidate genes in Acanthopanax trifoliatus. Analyze the metabolic profile of the silenced plants to determine the effect on this compound accumulation.

  • Transient Expression in Nicotiana benthamiana: Co-express candidate genes in N. benthamiana to reconstitute parts of the pathway and confirm enzyme function in a plant system.

Experimental Workflow cluster_identification Gene Identification cluster_characterization Functional Characterization cluster_invivo In Vivo Validation Transcriptome Transcriptome Analysis of this compound-producing tissue Homology Homology-based Gene Identification Transcriptome->Homology Coexpression Co-expression Analysis Transcriptome->Coexpression Candidates Candidate Genes (OMTs, UGTs, etc.) Homology->Candidates Coexpression->Candidates Cloning Gene Cloning & Heterologous Expression (E. coli, Yeast) Candidates->Cloning VIGS Virus-Induced Gene Silencing in Acanthopanax trifoliatus Candidates->VIGS Transient Transient Expression in Nicotiana benthamiana Candidates->Transient Purification Protein Purification Cloning->Purification Assay In Vitro Enzyme Assays Purification->Assay Kinetics Enzyme Kinetics Assay->Kinetics Product_ID Product Identification (HPLC, LC-MS, NMR) Assay->Product_ID Metabolite_Analysis Metabolite Profiling VIGS->Metabolite_Analysis Transient->Metabolite_Analysis

Caption: A general experimental workflow for elucidating the biosynthetic pathway of this compound.

Conclusion and Future Outlook

The biosynthesis of this compound, while not yet experimentally determined, can be logically inferred from established metabolic pathways in plants. The proposed pathway, originating from the shikimate and phenylpropanoid pathways and culminating in a specific glycosylation event, provides a solid framework for future research. The elucidation of this pathway will not only contribute to our fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of this compound and its derivatives. The experimental strategies outlined in this guide offer a clear path forward for researchers to identify the specific genes and enzymes responsible for constructing this intriguing natural product. The discovery of these biocatalysts could have significant implications for synthetic biology and the development of novel therapeutics.

References

Unveiling the Spectroscopic Signature of Acantrifoside E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of natural compounds is paramount for identification, characterization, and further investigation. This technical guide provides a detailed overview of the spectroscopic data for Acantrifoside E, a naturally occurring phenolic glycoside. The information presented herein is crucial for quality control, structural confirmation, and exploring the compound's potential therapeutic applications.

This compound, a compound isolated from the plant Salacia cochinchinensis, has been characterized through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Infrared (IR) spectroscopy. While initially associated with Acanthopanax trifoliatus in some databases, the primary literature confirms its origin from Salacia cochinchinensis.

Spectroscopic Data Summary

The structural elucidation of this compound relies on the interpretation of its unique spectroscopic fingerprint. The following tables summarize the key quantitative data obtained from NMR, MS, and IR analyses.

Table 1: NMR Spectroscopic Data for this compound

Unfortunately, specific 1H and 13C NMR chemical shift values for this compound are not publicly available in the referenced literature. The structure was confirmed by comparison of its spectroscopic data with published values, which were not detailed in the abstract.

Table 2: Mass Spectrometry Data for this compound
ParameterObserved ValueMethod
Molecular FormulaC17H24O8HRESIMS
Molecular Weight356.1471 [M-H]⁻ (Calculated: 356.1471)HRESIMS
Table 3: Infrared (IR) Spectroscopic Data for this compound

Detailed IR absorption frequencies for this compound are not specified in the available literature. General IR spectroscopy of similar glycosidic structures would be expected to show characteristic absorptions for hydroxyl (O-H), carbon-hydrogen (C-H), and carbon-oxygen (C-O) bonds.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following are detailed methodologies for the key experiments cited in the characterization of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a Bruker AVANCE III 600 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the solvent signals. Standard 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the complete structure of the molecule.

2. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS data were obtained using an Agilent 6520 Q-TOF mass spectrometer. The analysis was performed in the negative ion mode to determine the accurate mass and molecular formula of this compound.

3. Infrared (IR) Spectroscopy

IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a KBr pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹ to identify the functional groups present in the molecule.

Experimental Workflow Visualization

The general workflow for the isolation and spectroscopic analysis of a natural product like this compound can be visualized as follows:

Spectroscopic_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (Salacia cochinchinensis) Extraction Solvent Extraction Plant_Material->Extraction Chromatography Chromatographic Separation (e.g., Column, HPLC) Extraction->Chromatography Pure_Compound Isolated this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1D & 2D) Pure_Compound->NMR MS Mass Spectrometry (HRESIMS) Pure_Compound->MS IR Infrared Spectroscopy (FTIR) Pure_Compound->IR Data_Analysis Data Interpretation & Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Determination Structure Confirmation of This compound Data_Analysis->Structure_Determination

Figure 1. General workflow for the isolation and spectroscopic characterization of this compound.

Acantrifoside E: A Technical Overview of its Chemical Identity, Biological Activity, and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of Acantrifoside E, a phenylpropanoid glycoside, for researchers, scientists, and drug development professionals. This document details its chemical properties, including its CAS number and IUPAC name, and summarizes the current scientific understanding of its biological activities. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development.

Core Chemical Identifiers

IdentifierValueReference
CAS Number 645414-25-1[1][2]
IUPAC Name 2-[2,6-dimethoxy-4-(prop-1-en-1-yl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[3]
Molecular Formula C17H24O8[1]
Molecular Weight 356.37 g/mol [1]

Biological Activity and In Vitro Studies

This compound has been isolated from several plant species, including Ferula species, Mallotus apelta, Murraya tetramera, and Houttuynia cordata, and has been investigated for its cytotoxic and repellent activities.

Cytotoxic Activity

A study evaluating a panel of phytochemicals from Ferula species reported that this compound exhibited moderate cytotoxic activity against several human cancer cell lines.[2] The half-maximal inhibitory concentration (IC50) values were determined to be in the micromolar range.

Cell LineCancer TypeIC50 (µM)
CH1Ovarian CarcinomaMicromolar range
A549Lung CancerMicromolar range
SK-MEL-28MelanomaMicromolar range

In a separate investigation, this compound, isolated from Mallotus apelta, was evaluated for its cytotoxic effects on the PC-3 human prostate cancer cell line. At a concentration of 30 µM, it did not demonstrate potent inhibitory activity.[4]

Repellent Activity

This compound, isolated from the leaves and stems of Murraya tetramera, was among several compounds tested for repellent activity against the red flour beetle, Tribolium castaneum. The study indicated that the isolated compounds, including this compound, exhibited varying levels of repellency.[5][6][7][8]

Experimental Methodologies

The following section details the experimental protocols employed in the aforementioned studies to evaluate the biological activity of this compound.

Cytotoxicity Assessment via MTT Assay

The cytotoxic activity of this compound against the CH1, A549, and SK-MEL-28 cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol Outline:

  • Cell Culture: Human cancer cell lines (CH1, A549, and SK-MEL-28) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified exposure time (e.g., 96 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for a further 3-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis start Seed cells in 96-well plate adhesion Allow cells to adhere start->adhesion treatment Treat cells with this compound adhesion->treatment incubation Incubate for 96 hours treatment->incubation mtt_add Add MTT solution incubation->mtt_add formazan_formation Incubate for formazan formation mtt_add->formazan_formation solubilization Solubilize formazan crystals formazan_formation->solubilization read_absorbance Measure absorbance solubilization->read_absorbance calculate_viability Calculate cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Figure 1. Workflow of the MTT assay for cytotoxicity evaluation.

Signaling Pathways and Mechanism of Action

Currently, there is a lack of specific studies investigating the signaling pathways directly modulated by this compound or its precise mechanism of action for its observed biological activities. The moderate cytotoxicity suggests that its effects may not be through a potent, direct inhibition of a single critical target but could involve more subtle or multi-target effects. Future research is warranted to elucidate the molecular mechanisms underlying the cytotoxic and repellent properties of this compound. Potential areas of investigation could include its effects on cell cycle regulation, apoptosis induction, or interaction with specific cellular receptors or enzymes.

Proposed_Research_Flow cluster_current Current Knowledge cluster_future Future Research Directions acantrifoside_e This compound cytotoxicity Moderate Cytotoxicity acantrifoside_e->cytotoxicity repellency Repellent Activity acantrifoside_e->repellency mechanism Elucidate Mechanism of Action cytotoxicity->mechanism Investigate 'How?' repellency->mechanism pathway_analysis Signaling Pathway Analysis mechanism->pathway_analysis target_id Target Identification & Validation mechanism->target_id

Figure 2. Logical relationship for future research on this compound.

Conclusion

This compound is a naturally occurring phenylpropanoid glycoside with demonstrated moderate cytotoxic activity against several cancer cell lines and potential repellent properties. While initial screening has been performed, this technical guide highlights the need for more in-depth studies to determine precise quantitative measures of its biological activity and to elucidate the underlying molecular mechanisms and signaling pathways. The provided experimental protocols serve as a foundation for researchers to build upon in their future investigations of this compound.

References

Acantrifoside E: A Technical Guide on its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acantrifoside E is a phenolic glycoside that has been isolated from multiple plant sources. Its chemical structure is 2-[2,6-dimethoxy-4-(prop-1-en-1-yl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[1]. This document provides a comprehensive overview of the current scientific knowledge regarding this compound, including its discovery, natural origin, detailed experimental protocols for its isolation and characterization, and a summary of its biological activities.

Discovery and Origin

This compound was first reported as a known compound isolated from the stem bark of Acanthopanax trifoliatus in a 2003 study published in the Archives of Pharmacal Research. This study focused on the isolation and structure elucidation of two new phenylpropanoid glycosides from the plant. While the primary focus was on the novel compounds, this compound was identified as one of the known constituents present in the plant extract.

Experimental Protocols

General Isolation and Purification of this compound from Plant Material

The following is a generalized protocol for the isolation and purification of this compound from plant material, based on methods used for similar phenolic glycosides.

  • Extraction: The dried and powdered plant material (e.g., leaves and stems) is extracted with methanol (CH3OH) under ultrasound for a specified period. The solvent is then evaporated under vacuum to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography on silica gel. A stepwise gradient elution is performed using a solvent system such as petroleum ether/ethyl acetate, followed by chloroform/methanol, to separate the extract into fractions of varying polarity.

  • Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC), are further purified. This can be achieved using MCI column chromatography with a gradient of ethanol, followed by preparative high-performance liquid chromatography (HPLC) with a methanol-water mobile phase to yield the pure compound.

Structure Elucidation

The structure of this compound is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

Biological Activity

This compound has been evaluated for its cytotoxic activity against various cancer cell lines. The available quantitative data is summarized in the tables below.

Cytotoxic Activity Data

The following tables present the 50% inhibitory concentration (IC50) values of this compound against different human cancer cell lines.

Cell LineCancer TypeIC50 (µM)[2]
CH1Ovarian Carcinoma> 50
A549Lung Cancer> 50
SK-MEL-28Melanoma> 50
Cell LineCancer TypeIC50 (µM)[3]
PC-3Prostate CancerNot cytotoxic
MCF-7Breast CancerNot cytotoxic

Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on extracts from Mallotus apelta, from which this compound has been isolated, suggests potential involvement in the NF-κB and MAPK signaling pathways. These pathways are crucial in regulating inflammation and cancer progression.

Potential Experimental Workflow for Investigating Signaling Pathway Modulation

The following diagram illustrates a potential experimental workflow to investigate the effect of this compound on cancer cell signaling pathways.

G cluster_cell_culture Cell Culture and Treatment cluster_assays Biological Assays cluster_pathway_analysis Signaling Pathway Analysis cluster_data Data Analysis Cancer_Cell_Lines Cancer Cell Lines (e.g., PC-3, MCF-7) Acantrifoside_E_Treatment Treat with this compound (various concentrations) Cancer_Cell_Lines->Acantrifoside_E_Treatment Cell_Viability_Assay Cell Viability Assay (MTT) Acantrifoside_E_Treatment->Cell_Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Acantrifoside_E_Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis Acantrifoside_E_Treatment->Western_Blot Protein_Extraction Protein Extraction Western_Blot->Protein_Extraction Pathway_Proteins Analyze Key Pathway Proteins (e.g., p-NF-κB, p-p38, p-ERK) Protein_Extraction->Pathway_Proteins Data_Analysis Data Analysis and Interpretation Pathway_Proteins->Data_Analysis

Caption: A potential experimental workflow to study the effects of this compound on cancer cell signaling pathways.

Potential NF-κB Signaling Pathway Inhibition

The diagram below illustrates a simplified model of how this compound might inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex activates Acantrifoside_E This compound Acantrifoside_E->IKK_Complex inhibits? IkB IκB IKK_Complex->IkB phosphorylates NF_kB NF-κB IkB->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates to Gene_Expression Pro-inflammatory and Survival Gene Expression Nucleus->Gene_Expression promotes

Caption: A simplified diagram of potential NF-κB pathway inhibition by this compound.

Conclusion

This compound is a naturally occurring phenolic glycoside with cytotoxic activity against certain cancer cell lines. While its discovery dates back to 2003 from Acanthopanax trifoliatus, detailed biological studies on the pure compound remain limited. Further research is warranted to fully elucidate its mechanisms of action, particularly its potential role in modulating key signaling pathways such as NF-κB and MAPK, and to explore its therapeutic potential in drug development.

References

Acantrifoside E: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acantrifoside E is a naturally occurring phenolic glycoside isolated from Salacia cochinchinensis. Structurally, it is identified as 2-[2,6-dimethoxy-4-(prop-1-en-1-yl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol, with the chemical formula C₁₇H₂₄O₈.[1] Despite its isolation and structural elucidation, publicly available data on the biological activities of this compound remain limited. This document provides a comprehensive overview of the existing literature, focusing on its known biological screening, and presents detailed experimental methodologies where available.

Introduction

Natural products continue to be a significant source of novel chemical entities for drug discovery. Phenolic glycosides, a diverse class of secondary metabolites found in plants, have garnered considerable interest due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This compound belongs to this class of compounds and was first reported as a constituent of Salacia cochinchinensis, a plant with a history of use in traditional medicine. This review aims to consolidate the current knowledge on this compound to support further research and development efforts.

Chemical and Physical Properties

This compound is characterized by a dimethoxyphenolic aglycone linked to a hexose sugar moiety.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₇H₂₄O₈[1]
IUPAC Name 2-[2,6-dimethoxy-4-(prop-1-en-1-yl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[1]
CAS Number 645414-25-1N/A
Synonyms 2,6-dimethoxy-4-(1E)-1-propenylphenyl beta-D-glucopyranoside, 花茶苷E (Huáchá gān E)N/A

Biological Activity

To date, the biological activity of this compound has been narrowly investigated, with only one specific enzymatic assay reported in the literature.

Enzyme Inhibition Assays

Table 2: Summary of Reported Biological Activities of this compound

Target EnzymeAssay TypeResultConcentrationSource
α-GlucosidaseIn vitro enzymatic assayNo inhibitory activityNot specified[2]

The lack of inhibitory activity against α-glucosidase suggests that this compound may not be a promising candidate for the development of antidiabetic drugs that function via this mechanism. However, this single data point does not preclude other potential biological activities.

Experimental Protocols

Isolation of this compound

This compound was isolated from the 90% ethanol extract of Salacia cochinchinensis.[2] While the full, detailed protocol for the isolation and purification of this compound is not available in the public domain, a general workflow for the isolation of glycosides from plant extracts is depicted below. This typically involves extraction, partitioning, and multiple chromatographic steps.

G cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification plant_material Salacia cochinchinensis (Dried, Powdered) extraction 90% Ethanol Extraction plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning fractions Polar & Non-polar Fractions partitioning->fractions column_chrom Column Chromatography (e.g., Silica Gel) fractions->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound This compound (Pure Isolate) hplc->pure_compound G start Prepare Reagents: - α-Glucosidase - pNPG (Substrate) - this compound (Test) - Acarbose (Control) - Buffer mix Mix Buffer, Test Compound, and α-Glucosidase in 96-well plate start->mix pre_incubate Pre-incubate at 37°C for 15 min mix->pre_incubate add_substrate Add pNPG to initiate reaction pre_incubate->add_substrate incubate Incubate at 37°C for 30 min add_substrate->incubate stop_reaction Add Na₂CO₃ to stop reaction incubate->stop_reaction measure_absorbance Measure Absorbance at 405 nm stop_reaction->measure_absorbance calculate Calculate % Inhibition measure_absorbance->calculate

References

Methodological & Application

Hypothetical Synthesis Protocol for Acantrifoside E (Eleutheroside E)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The proposed synthetic route is divided into two main stages:

  • Synthesis of the Aglycone: Preparation of (-)-siringaresinol.

  • Glycosylation: Attachment of two β-D-glucose moieties to the siringaresinol core.

Stage 1: Synthesis of the Aglycone, (-)-Siringaresinol

The synthesis of the furofuran lignan core, such as that of siringaresinol, can be achieved through several methods. One common approach involves the oxidative dimerization of a corresponding monolignol, in this case, sinapyl alcohol.

Experimental Protocol: Synthesis of (-)-Siringaresinol via Oxidative Dimerization

This protocol is adapted from general procedures for the biomimetic synthesis of lignans.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Sinapyl alcohol≥98%Commercially Available
Horseradish Peroxidase (HRP)Type VI, ≥250 units/mgCommercially Available
Hydrogen peroxide (H₂O₂)30% solutionACS Reagent Grade
Phosphate buffer0.1 M, pH 6.5Laboratory Prepared
Ethyl acetateHPLC GradeCommercially Available
Brine solutionSaturatedLaboratory Prepared
Anhydrous sodium sulfateACS Reagent GradeCommercially Available
Silica gel230-400 meshFor column chromatography
Solvents for chromatographyHexane, Ethyl acetateHPLC Grade

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve sinapyl alcohol (1.0 g, 4.76 mmol) in 100 mL of 0.1 M phosphate buffer (pH 6.5).

  • Enzymatic Reaction: To the stirred solution, add horseradish peroxidase (50 mg).

  • Oxidant Addition: Slowly add a 1% aqueous solution of hydrogen peroxide (1.2 equivalents, ~1.9 mL of 1% H₂O₂) dropwise over a period of 2 hours using a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The disappearance of the sinapyl alcohol spot and the appearance of a new, less polar spot corresponding to siringaresinol indicates reaction completion.

  • Work-up: Upon completion, quench the reaction by adding a few drops of a saturated sodium thiosulfate solution. Extract the reaction mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford (-)-siringaresinol as a white solid.

Expected Yield and Characterization:

ProductMolecular FormulaMolecular WeightExpected YieldSpectroscopic Data
(-)-SiringaresinolC₂₂H₂₆O₈418.44 g/mol 30-40%Consistent with literature values for ¹H NMR, ¹³C NMR, and MS

Stage 2: Glycosylation of (-)-Siringaresinol

The introduction of the two glucose units onto the phenolic hydroxyl groups of siringaresinol is a critical step. A common method for this transformation is the Koenigs-Knorr reaction or a Schmidt glycosylation, using a protected glycosyl donor.

Experimental Protocol: Diglycosylation of (-)-Siringaresinol

This protocol outlines a plausible approach for the diglycosylation of the synthesized aglycone.

Materials and Reagents:

Reagent/MaterialGradeSupplier
(-)-SiringaresinolAs synthesized in Stage 1-
Acetobromo-α-D-glucose≥98%Commercially Available
Silver(I) oxide (Ag₂O)ACS Reagent GradeCommercially Available
Dichloromethane (DCM)Anhydrous, HPLC GradeCommercially Available
Molecular sieves4 Å, activatedCommercially Available
Sodium methoxide (NaOMe)0.5 M in MethanolCommercially Available
Methanol (MeOH)Anhydrous, HPLC GradeCommercially Available
Amberlite IR-120 H⁺ resin-Commercially Available

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add (-)-siringaresinol (100 mg, 0.239 mmol), acetobromo-α-D-glucose (2.5 equivalents, 245 mg, 0.597 mmol), and activated 4 Å molecular sieves (500 mg) in anhydrous dichloromethane (20 mL).

  • Glycosylation: Stir the mixture at room temperature for 30 minutes. Then, add silver(I) oxide (3.0 equivalents, 166 mg, 0.717 mmol) in one portion. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Reaction Monitoring: Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:1) for the disappearance of siringaresinol.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane. Concentrate the filtrate under reduced pressure.

  • Purification of Protected Glycoside: Purify the residue by flash column chromatography on silica gel (ethyl acetate/hexane gradient) to yield the peracetylated diglycoside.

  • Deprotection (Zemplén deacetylation): Dissolve the purified peracetylated product in anhydrous methanol (10 mL). Add a catalytic amount of sodium methoxide solution (0.5 M in methanol, ~0.1 mL) and stir at room temperature.

  • Deprotection Monitoring: Monitor the deprotection by TLC (ethyl acetate/methanol, 9:1). The reaction is typically complete within 2-4 hours.

  • Neutralization and Final Purification: Neutralize the reaction with Amberlite IR-120 H⁺ resin, filter, and concentrate the filtrate. Purify the final product by flash column chromatography on silica gel (ethyl acetate/methanol gradient) or by preparative HPLC to afford Acantrifoside E (Eleutheroside E).

Expected Yield and Characterization:

ProductMolecular FormulaMolecular WeightExpected YieldSpectroscopic Data
This compoundC₃₄H₄₆O₁₈742.71 g/mol 50-60% (from siringaresinol)Consistent with literature values for ¹H NMR, ¹³C NMR, and HRMS

Workflow and Signaling Pathway Diagrams

The overall synthetic workflow for this compound is depicted below.

Acantrifoside_E_Synthesis cluster_aglycone Stage 1: Aglycone Synthesis cluster_glycosylation Stage 2: Glycosylation Sinapyl_Alcohol Sinapyl Alcohol Oxidative_Dimerization Oxidative Dimerization (HRP, H₂O₂) Sinapyl_Alcohol->Oxidative_Dimerization Siringaresinol (-)-Siringaresinol Oxidative_Dimerization->Siringaresinol Siringaresinol_input (-)-Siringaresinol Glycosylation Glycosylation (Ag₂O) Siringaresinol_input->Glycosylation Acetobromo_glucose Acetobromo-α-D-glucose Acetobromo_glucose->Glycosylation Protected_Glycoside Peracetylated This compound Glycosylation->Protected_Glycoside Deprotection Deprotection (NaOMe, MeOH) Protected_Glycoside->Deprotection Acantrifoside_E This compound (Eleutheroside E) Deprotection->Acantrifoside_E

Caption: Hypothetical two-stage synthesis workflow for this compound.

Logical Relationship of Key Transformations

The synthesis relies on a logical sequence of constructing the aglycone followed by the attachment of the sugar moieties.

Logical_Flow Start Starting Material: Sinapyl Alcohol Aglycone_Formation Aglycone Formation: Oxidative Coupling Start->Aglycone_Formation Intermediate Key Intermediate: (-)-Siringaresinol Aglycone_Formation->Intermediate Glycosylation_Step Glycosylation: Introduction of Glucose Units Intermediate->Glycosylation_Step Protected_Product Protected Product: Peracetylated this compound Glycosylation_Step->Protected_Product Deprotection_Step Final Step: Deprotection Protected_Product->Deprotection_Step Final_Product Target Molecule: This compound Deprotection_Step->Final_Product

Caption: Logical progression of the this compound synthesis.

Conclusion

This document provides a detailed, albeit hypothetical, protocol for the total synthesis of this compound (Eleutheroside E). The proposed route employs established and reliable chemical transformations for the synthesis of lignans and their glycosides. The successful execution of this synthesis would provide a valuable source of this bioactive natural product for further pharmacological investigation and potential drug development. Researchers undertaking this synthesis should meticulously optimize the reaction conditions and purify all intermediates to ensure the desired stereochemical outcome and overall efficiency of the process.

References

In Vitro Assay Methods for Acantrifoside E: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acantrifoside E is a phenolic glycoside, a class of natural products known for a variety of biological activities. While specific research on this compound is limited, its chemical classification and likely origin from plants of the Eleutherococcus genus, known for their traditional medicinal uses, suggest several potential areas of investigation. This document provides a comprehensive guide to in vitro assay methods that can be employed to characterize the biological activity of this compound. The protocols and application notes are based on established methodologies for evaluating phenolic glycosides and extracts from the Eleutherococcus species.

The primary biological activities associated with phenolic glycosides include antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2][3] The following sections will detail the protocols for assays relevant to these activities, present data in a structured format, and provide visualizations of experimental workflows and signaling pathways.

I. Antioxidant Activity Assays

Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.[4][5] The following assays are recommended for evaluating the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Application Note: This assay is a rapid and simple method to assess the free radical scavenging activity of a compound. The DPPH radical is a stable free radical that shows a strong absorbance at 517 nm. In the presence of an antioxidant, the DPPH radical is reduced, leading to a decrease in absorbance.

Experimental Protocol:

  • Preparation of Reagents:

    • DPPH solution: Dissolve 2.4 mg of DPPH in 100 mL of methanol.

    • This compound stock solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Standard: Prepare a 1 mg/mL stock solution of Ascorbic acid or Trolox in methanol.

  • Assay Procedure:

    • Prepare serial dilutions of this compound and the standard in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • In a 96-well plate, add 100 µL of each dilution of the sample or standard.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Methanol is used as a blank.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula:

      where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Application Note: The ABTS assay is another common method for determining antioxidant activity. The ABTS radical cation is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with an absorbance maximum at 734 nm. Antioxidants reduce the ABTS radical cation, causing a decolorization that can be measured spectrophotometrically.

Experimental Protocol:

  • Preparation of Reagents:

    • ABTS stock solution: Prepare a 7 mM solution of ABTS in water.

    • Potassium persulfate solution: Prepare a 2.45 mM solution of potassium persulfate in water.

    • ABTS radical solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • This compound stock solution: Prepare a 1 mg/mL stock solution in methanol.

    • Standard: Prepare a 1 mg/mL stock solution of Trolox in methanol.

  • Assay Procedure:

    • Prepare serial dilutions of this compound and the standard.

    • In a 96-well plate, add 20 µL of each dilution.

    • Add 180 µL of the ABTS radical solution to each well.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using a similar formula as for the DPPH assay.

    • Determine the IC50 value.

Table 1: Hypothetical Antioxidant Activity Data for this compound

AssayParameterThis compoundAscorbic Acid (Standard)Trolox (Standard)
DPPH ScavengingIC50 (µg/mL)75.3 ± 4.215.1 ± 1.522.8 ± 2.1
ABTS ScavengingIC50 (µg/mL)52.1 ± 3.88.9 ± 0.912.5 ± 1.3

Experimental Workflow for Antioxidant Assays

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sample Prepare this compound and Standard Solutions dpph_assay DPPH Assay: - Mix sample/standard with DPPH - Incubate - Measure Absorbance at 517 nm prep_sample->dpph_assay abts_assay ABTS Assay: - Mix sample/standard with ABTS•+ - Incubate - Measure Absorbance at 734 nm prep_sample->abts_assay prep_dpph Prepare DPPH Reagent prep_dpph->dpph_assay prep_abts Prepare ABTS Reagent prep_abts->abts_assay calc_inhibition Calculate % Inhibition dpph_assay->calc_inhibition abts_assay->calc_inhibition calc_ic50 Determine IC50 Values calc_inhibition->calc_ic50

Caption: Workflow for DPPH and ABTS antioxidant assays.

II. Anti-inflammatory Activity Assays

Chronic inflammation is implicated in numerous diseases. Eleutherococcus species have been traditionally used for their anti-inflammatory properties.[1] The following in vitro assays can be used to investigate the anti-inflammatory potential of this compound.

Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

Application Note: This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). A reduction in NO production indicates potential anti-inflammatory activity.

Experimental Protocol:

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. A group of cells without LPS stimulation will serve as a negative control.

    • After incubation, collect the cell supernatant.

  • Nitrite Determination (Griess Assay):

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve of sodium nitrite is used to quantify the nitrite concentration.

  • Cell Viability Assay (MTT):

    • Concurrently, perform an MTT assay on the cells to ensure that the observed reduction in NO is not due to cytotoxicity.

Inhibition of Pro-inflammatory Cytokine Production

Application Note: This assay measures the effect of this compound on the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages using ELISA.

Experimental Protocol:

  • Cell Treatment:

    • Follow the same cell culture and treatment protocol as for the NO inhibition assay.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Collect the cell culture supernatant after 24 hours of LPS stimulation.

    • Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Compare the cytokine levels in the this compound-treated groups to the LPS-only treated group to determine the percentage of inhibition.

Table 2: Hypothetical Anti-inflammatory Activity Data for this compound

AssayParameterThis compound (50 µM)Dexamethasone (10 µM)
NO Production% Inhibition65.8 ± 5.185.2 ± 3.9
TNF-α Production% Inhibition58.3 ± 4.779.4 ± 4.1
IL-6 Production% Inhibition62.1 ± 5.581.7 ± 3.5

Signaling Pathway for LPS-induced Inflammation

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->Genes activates transcription AcantrifosideE This compound AcantrifosideE->IKK Inhibits?

Caption: Potential mechanism of anti-inflammatory action.

III. Cytotoxicity Assay

Application Note: It is essential to evaluate the potential cytotoxicity of this compound against various cell lines, including cancer and normal cell lines, to determine its therapeutic index and potential as an anticancer agent. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Experimental Protocol:

  • Cell Culture:

    • Culture selected cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal cell line (e.g., HEK293) in appropriate media.

  • Assay Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 3: Hypothetical Cytotoxicity Data for this compound

Cell LineIC50 (µM)
HeLa (Cervical Cancer)45.2 ± 3.1
MCF-7 (Breast Cancer)68.9 ± 5.4
A549 (Lung Cancer)> 100
HEK293 (Normal Kidney)> 100

Logical Workflow for Cytotoxicity Screening

G start Start select_cells Select Cancer and Normal Cell Lines start->select_cells cell_culture Culture and Seed Cells select_cells->cell_culture treat_cells Treat with this compound (Dose-Response) cell_culture->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay measure_abs Measure Absorbance mtt_assay->measure_abs analyze_data Calculate % Viability and IC50 measure_abs->analyze_data evaluate Evaluate Selectivity analyze_data->evaluate selective Selective Toxicity (Potential Candidate) evaluate->selective IC50 Cancer << IC50 Normal non_selective Non-Selective Toxicity (Further Investigation Needed) evaluate->non_selective IC50 Cancer ≈ IC50 Normal end End selective->end non_selective->end

Caption: Decision workflow for evaluating cytotoxicity.

Conclusion

The in vitro assays outlined in this document provide a robust framework for the initial biological characterization of this compound. Based on its classification as a phenolic glycoside and its likely origin from the medicinally important Eleutherococcus genus, investigations into its antioxidant, anti-inflammatory, and cytotoxic properties are highly warranted. The provided protocols and data presentation formats are intended to guide researchers in designing and executing these foundational studies, which are crucial for uncovering the therapeutic potential of this natural product. Further studies may be required to elucidate the specific molecular mechanisms underlying the observed activities.

References

Acantrifoside E: Current Research Landscape and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acantrifoside E is a phenolic glycoside, a class of organic compounds characterized by a phenolic structure linked to a glycosyl moiety. While the chemical identity of this compound is established, a comprehensive review of publicly available scientific literature reveals a notable absence of research pertaining to its application in the treatment of any specific disease. This document summarizes the available information on this compound and related compounds, providing context for its potential, while highlighting the significant research gap that currently exists.

Chemical Identification

Limited information is available for this compound, primarily from chemical databases and suppliers.

Identifier Information
Chemical Name 2-[2,6-dimethoxy-4-(prop-1-en-1-yl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[1]
Chemical Formula C17H24O8[1]
Compound Class Phenolic glycoside[1]
CAS Number 645414-25-1

Biological Activity of Related Compounds

While research on this compound is not available, studies on other compounds within the broader "Acanthoside" and "Eleutheroside" families, which are also glycosides isolated from various plant sources, may offer some insight into potential areas of investigation. It is crucial to note that the following information does not directly apply to this compound and should be considered as background context only.

  • Acanthoside D: This compound, also known as Eleutheroside E, has been reported to possess antioxidant and anti-inflammatory properties.[2]

  • Acantrifoside A: This compound has been identified in several species of the Eleutherococcus genus, a group of plants with a history of use in traditional medicine.[3]

The biological activities of these related compounds suggest that the chemical class to which this compound belongs may have therapeutic potential. However, without specific studies, the pharmacological profile of this compound remains unknown.

Future Research and Protocols

Given the lack of existing research, the development of application notes and experimental protocols for this compound in disease treatment is speculative. However, a logical workflow for initiating such research is proposed below. This workflow outlines the foundational steps required to elucidate the bioactivity and therapeutic potential of this compound.

G cluster_0 Phase 1: In Vitro Discovery cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Preclinical Development A Compound Acquisition & Purity Analysis B High-Throughput Screening (e.g., cell-based assays for cancer, neurodegeneration, inflammation) A->B C Dose-Response & IC50/EC50 Determination B->C D Mechanism of Action Studies (e.g., target identification, pathway analysis) C->D E Animal Model Selection (based on in vitro findings) D->E Promising In Vitro Results F Pharmacokinetic & Toxicity Studies (ADMET) E->F G Efficacy Studies (e.g., tumor growth inhibition, behavioral tests) F->G H Biomarker Analysis G->H I Lead Optimization H->I J Scale-up Synthesis I->J K IND-Enabling Studies J->K

Figure 1: A generalized workflow for the initial investigation of a novel compound like this compound.

At present, there is a significant deficit of scientific data regarding the use of this compound for the treatment of any specific disease. The information available is limited to its chemical identification. While related compounds have shown biological activities that could suggest potential therapeutic avenues, these cannot be extrapolated to this compound without direct experimental evidence. The provided workflow serves as a roadmap for researchers interested in exploring the pharmacological properties of this compound. Further investigation is required to determine if this compound has any utility in drug discovery and development.

References

Acantrifoside E: Uncharted Territory in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, Acantrifoside E remains an uncharacterized compound in the context of its potential as an anti-inflammatory agent. Currently, there is no public data detailing its biological activity, mechanism of action, or efficacy in preclinical or clinical studies.

This compound is chemically identified as a phenolic glycoside. While compounds of this class, often isolated from medicinal plants, have been investigated for a wide range of pharmacological properties, including anti-inflammatory effects, no such studies have been published specifically for this compound.

The compound's name suggests a potential origin from plants of the Acanthopanax or Eleutherococcus genera, which are known to produce a variety of bioactive molecules. Indeed, research on extracts from plants such as Acanthopanax trifoliatus has shown anti-inflammatory properties. For instance, studies have demonstrated that certain extracts from A. trifoliatus can reduce the expression of pro-inflammatory mediators like interleukin-1β (IL-1β) and inhibit enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2] Similarly, other compounds isolated from related species, like chiisanogenin and chiisanoside from Eleutherococcus sessiliflorus, have also exhibited anti-inflammatory effects.[3]

However, it is crucial to note that these findings relate to crude extracts or other specific compounds from the plant genus and cannot be extrapolated to this compound without direct experimental evidence. The biological activity of a specific molecule is highly dependent on its unique chemical structure.

At present, the scientific community has not published any research that would allow for the creation of detailed application notes, experimental protocols, or the elucidation of signaling pathways related to this compound as an anti-inflammatory agent. The necessary quantitative data from in vitro or in vivo studies are not available.

Therefore, for researchers, scientists, and drug development professionals interested in the potential of this compound, the path forward would necessitate foundational research to first isolate or synthesize the compound in sufficient quantities and then to conduct initial screening and mechanistic studies to determine if it possesses any anti-inflammatory activity. Without such fundamental data, any discussion of its application as a therapeutic agent remains speculative.

References

Application Notes and Protocols for Cell-based Assays: Acantrifoside E

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acantrifoside E is a novel glycoside compound with potential therapeutic applications. To facilitate research and drug development, this document provides detailed protocols for a panel of cell-based assays designed to characterize its biological activities. The following application notes cover key assays for evaluating the anti-inflammatory, antioxidant, and cytotoxic properties of this compound, providing researchers with the necessary methodologies to assess its mechanism of action and efficacy in a cellular context.

Anti-Inflammatory Activity Assessment

Application Note

Inflammation is a critical biological response, and its dysregulation is implicated in numerous diseases. A common method to screen for anti-inflammatory compounds is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of Gram-negative bacteria, activates the Toll-like receptor 4 (TLR4), triggering downstream signaling cascades, most notably the NF-κB pathway, which leads to the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and subsequent NO production. The Griess assay provides a simple and sensitive colorimetric method to quantify nitrite (a stable metabolite of NO) in cell culture supernatant. This protocol details the use of the murine macrophage cell line RAW 264.7 to assess the anti-inflammatory potential of this compound.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Pre-treat the cells by replacing the old media with 100 µL of fresh media containing the desired concentrations of this compound or a vehicle control (e.g., 0.1% DMSO). Incubate for 2 hours.

  • Inflammation Induction: Stimulate the cells by adding 100 µL of media containing LPS (final concentration of 1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control.

Data Presentation

Table 1: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells

This compound (µM)Nitrite Concentration (µM)% Inhibition of NO Production
0 (Vehicle Control)1.5 ± 0.2-
0 (LPS Only)35.8 ± 2.10%
131.2 ± 1.912.8%
524.5 ± 1.531.6%
1015.1 ± 1.157.8%
257.9 ± 0.877.9%
504.2 ± 0.588.3%

Data are presented as mean ± SD from three independent experiments.

Visualizations

experimental_workflow_inflammation cluster_prep Preparation cluster_treat Treatment cluster_assay Assay seed Seed RAW 264.7 Cells (5x10⁴/well) adhere Adhere Overnight seed->adhere treat Pre-treat with This compound (2h) adhere->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate Incubate (24h) stimulate->incubate supernatant Collect Supernatant incubate->supernatant griess Perform Griess Assay supernatant->griess read Read Absorbance (540 nm) griess->read

Caption: Workflow for the Nitric Oxide Inhibition Assay.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation IkB->NFkB iNOS iNOS Gene Transcription NFkB->iNOS Nucleus Nucleus NO Nitric Oxide (NO) Production iNOS->NO Acan This compound Acan->IKK Inhibition

Caption: Simplified NF-κB Signaling Pathway in Macrophages.

Cellular Antioxidant Activity

Application Note

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), contributes to cellular damage and various pathologies. The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to mitigate intracellular ROS. The assay uses the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping the probe as DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). By pre-treating cells with this compound before inducing oxidative stress with an initiator like AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), a reduction in fluorescence intensity indicates the compound's antioxidant capacity. A potential mechanism for antioxidant effects involves the activation of the Nrf2 pathway, which upregulates endogenous antioxidant enzymes.

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
  • Cell Culture: Culture human hepatoma HepG2 cells in EMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at 6 x 10⁴ cells/well and incubate for 24 hours.

  • Probe Loading: Remove media and wash cells with PBS. Add 100 µL of media containing 25 µM DCFH-DA to each well. Incubate for 1 hour at 37°C.

  • Compound Treatment: Remove the DCFH-DA solution and wash the cells gently with PBS. Add 100 µL of media containing various concentrations of this compound or a positive control (e.g., Quercetin).

  • Oxidative Stress Induction: Add 100 µL of 600 µM AAPH solution to all wells except the negative control.

  • Fluorescence Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1 hour.

  • Data Analysis: Calculate the area under the curve (AUC) for fluorescence kinetics. Determine the CAA unit for each concentration using the formula: CAA = 100 - (∫SA / ∫CA) x 100, where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

Data Presentation

Table 2: Cellular Antioxidant Activity of this compound in HepG2 Cells

This compound (µM)Mean Fluorescence (AUC)% ROS Inhibition
0 (Vehicle Control)1520 ± 98-
0 (AAPH Only)8950 ± 4500%
57160 ± 38020.0%
105540 ± 29038.1%
253210 ± 21064.1%
502150 ± 15076.0%
Quercetin (25 µM)2890 ± 18067.7%

Data are presented as mean ± SD from three independent experiments.

Visualizations

experimental_workflow_antioxidant cluster_prep Preparation cluster_loading Probe Loading cluster_assay Assay seed Seed HepG2 Cells (6x10⁴/well) incubate Incubate (24h) seed->incubate load Load with DCFH-DA (25 µM, 1h) incubate->load wash Wash with PBS load->wash treat Add this compound wash->treat induce Add AAPH (600 µM) treat->induce read Read Fluorescence (Ex:485/Em:535) induce->read

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

nrf2_pathway ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Nrf2_t Nrf2 Translocation Keap1->Nrf2_t Nrf2_d Nrf2 Degradation Nrf2->Nrf2_d Ubiquitination ARE ARE Binding Nrf2_t->ARE Nucleus Nucleus Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Genes Acan This compound Acan->Keap1 Modulation

Caption: Simplified Nrf2 Antioxidant Response Pathway.

Cytotoxicity and Apoptosis Induction

Application Note

Assessing a compound's cytotoxicity is fundamental in drug development, particularly for anti-cancer research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product. A reduction in signal indicates decreased viability. To determine if cell death occurs via apoptosis (programmed cell death), specific markers must be measured. A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. Luminescent or fluorescent assays using a specific caspase-3/7 substrate can quantify this activity, confirming an apoptotic mechanism of action.

Experimental Protocol: MTT and Caspase-3/7 Assays

A. MTT Cytotoxicity Assay

  • Cell Seeding: Seed human cancer cells (e.g., HeLa) in a 96-well plate at 1 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

B. Caspase-3/7 Activity Assay

  • Cell Seeding and Treatment: Seed HeLa cells in a white, clear-bottom 96-well plate and treat with this compound as described for the MTT assay (Steps 1 & 2), but for a shorter duration (e.g., 24 hours). Include a positive control like Staurosporine.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 Assay).

  • Reagent Addition: Add 100 µL of the caspase reagent to each well.

  • Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate reader.

  • Analysis: Normalize the luminescence signal to the number of viable cells (if desired, from a parallel viability assay) and express the results as fold change over the vehicle control.

Data Presentation

Table 3: Cytotoxicity of this compound on HeLa Cells (MTT Assay)

This compound (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle)1.25 ± 0.08100%
11.18 ± 0.0794.4%
51.02 ± 0.0681.6%
100.65 ± 0.0552.0%
250.31 ± 0.0324.8%
500.15 ± 0.0212.0%
IC50 (µM) -10.5

Table 4: Caspase-3/7 Activation by this compound in HeLa Cells

TreatmentRelative Luminescence Units (RLU)Fold Change vs. Control
Vehicle Control8,500 ± 6501.0
This compound (10 µM)35,700 ± 2,8004.2
This compound (25 µM)68,000 ± 5,1008.0
Staurosporine (1 µM)89,250 ± 6,70010.5

Data are presented as mean ± SD from three independent experiments.

Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_mtt MTT Assay (48h) cluster_caspase Caspase Assay (24h) seed Seed HeLa Cells (1x10⁴/well) treat Treat with This compound seed->treat mtt Add MTT (4h) treat->mtt casp_reagent Add Caspase Reagent treat->casp_reagent dmso Add DMSO mtt->dmso read_mtt Read Absorbance (570 nm) dmso->read_mtt incubate Incubate (1h) casp_reagent->incubate read_casp Read Luminescence incubate->read_casp

Caption: Workflow for Cytotoxicity and Apoptosis Assays.

apoptosis_pathway Acan This compound Mito Mitochondrial Stress Acan->Mito Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Apaf Apoptosome Formation (Apaf-1, Casp9) CytoC->Apaf Casp9 Caspase-9 (Initiator) Apaf->Casp9 Activation Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activation Substrates Substrate Cleavage (e.g., PARP) Casp37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified Intrinsic Apoptosis Pathway.

Application Notes and Protocols for Acantrifoside E Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Acantrifoside E and the Imperative of Target Identification

This compound is a naturally occurring saponin that has garnered interest for its potential biological activities. However, like many natural products, its precise molecular targets and mechanism of action remain to be fully elucidated. Identifying the specific proteins or cellular pathways with which this compound interacts is a critical step in validating its therapeutic potential, understanding potential off-target effects, and enabling further drug development and optimization. These application notes provide detailed protocols for established and effective techniques to identify the molecular targets of this compound.

The following sections detail the application of three key target identification strategies: Affinity Chromatography-based Target Pull-down, Drug Affinity Responsive Target Stability (DARTS), and In Silico Target Prediction. Each section includes the principles of the technique, detailed experimental protocols, and example data presentation.

Affinity Chromatography-based Target Identification

Affinity chromatography is a powerful technique to isolate and identify the binding partners of a small molecule from a complex biological mixture, such as a cell lysate.[1][2] The principle relies on immobilizing the small molecule (this compound) onto a solid support to create an affinity matrix. This matrix is then used as "bait" to capture proteins that specifically bind to this compound.[1]

Application Note:

This method is particularly useful for identifying direct binding targets of this compound. A key prerequisite is the chemical modification of this compound to incorporate a linker for immobilization, without significantly compromising its biological activity. Photo-affinity labeling, a variation of this technique, can be employed to covalently crosslink the probe to its target upon UV irradiation, which is advantageous for capturing transient or weak interactions.[3][4][5]

Experimental Protocol: Photo-Affinity Pull-down for this compound

1. Synthesis of this compound Affinity Probe:

  • Synthesize an this compound derivative incorporating a photoreactive group (e.g., diazirine or benzophenone) and an affinity tag (e.g., biotin) connected via a linker. A control probe lacking the this compound moiety should also be synthesized.

2. Preparation of Cell Lysate:

  • Culture relevant cells (e.g., a cell line where this compound shows a biological effect) to ~80-90% confluency.
  • Wash cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  • Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA assay.

3. Photo-Affinity Labeling and Pulldown:

  • Incubate the cell lysate (e.g., 1-2 mg of total protein) with the this compound photo-affinity probe (and control probe in a separate reaction) at a predetermined optimal concentration for 1-2 hours at 4°C in the dark.
  • To assess binding specificity, include a competition experiment by co-incubating the probe with an excess of free this compound.
  • Transfer the mixtures to a petri dish on ice and irradiate with UV light (e.g., 365 nm) for 15-30 minutes to induce covalent crosslinking.
  • Add streptavidin-coated magnetic beads to the irradiated lysates and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated probe-protein complexes.
  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

4. Elution and Protein Identification:

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
  • Separate the eluted proteins by SDS-PAGE and visualize using silver staining or Coomassie blue.
  • Excise protein bands that are specifically present in the this compound probe lane and absent or significantly reduced in the control and competition lanes.
  • Identify the proteins in the excised bands using mass spectrometry (LC-MS/MS).

Data Presentation: Example Quantitative Mass Spectrometry Results
Protein ID Gene Name Fold Enrichment (this compound Probe / Control Probe) p-value Function
P12345GENE15.20.001Kinase
Q67890GENE24.80.003Transcription Factor
R13579GENE31.10.450Housekeeping Protein

Workflow Diagram

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acant_probe This compound Photo-affinity Probe incubation Incubation acant_probe->incubation cell_lysate Cell Lysate cell_lysate->incubation uv_crosslink UV Crosslinking incubation->uv_crosslink pulldown Streptavidin Pulldown uv_crosslink->pulldown wash Washing pulldown->wash elution Elution wash->elution sds_page SDS-PAGE elution->sds_page mass_spec LC-MS/MS sds_page->mass_spec target_id Target Identification mass_spec->target_id

Affinity Chromatography Workflow.

Drug Affinity Responsive Target Stability (DARTS)

The Drug Affinity Responsive Target Stability (DARTS) assay identifies protein targets based on the principle that the binding of a small molecule stabilizes the target protein's structure, making it more resistant to proteolysis.[6][7][8][9][10] A key advantage of DARTS is that it does not require modification of the small molecule, thus preserving its native bioactivity.[8]

Application Note:

DARTS is an excellent orthogonal method to validate hits from affinity chromatography or as a primary screening method. It is particularly useful when chemical modification of this compound is challenging or affects its activity. The technique involves treating cell lysates with this compound, followed by limited digestion with a protease. Target proteins are identified as those that show reduced degradation in the presence of the compound.[10]

Experimental Protocol: DARTS for this compound

1. Preparation of Cell Lysate:

  • Prepare cell lysate as described in the affinity chromatography protocol, ensuring a protein concentration of approximately 5-10 mg/mL.

2. This compound Treatment:

  • Aliquot the cell lysate into multiple tubes.
  • Treat the lysates with varying concentrations of this compound or a vehicle control (e.g., DMSO).
  • Incubate at room temperature for 1 hour to allow for binding.

3. Limited Proteolysis:

  • Prepare a stock solution of a broad-spectrum protease, such as pronase or thermolysin.
  • Add the protease to the this compound-treated and control lysates at different protease-to-protein ratios (e.g., 1:100, 1:500, 1:1000 w/w).
  • Incubate the digestion reactions for a defined period (e.g., 15-30 minutes) at room temperature. The optimal digestion time and protease concentration should be determined empirically.
  • Stop the digestion by adding SDS-PAGE sample buffer and boiling the samples.

4. Analysis of Protein Stability:

  • Separate the digested protein samples on an SDS-PAGE gel.
  • Visualize the protein bands using Coomassie blue or silver staining.
  • Look for protein bands that are more intense (less degraded) in the this compound-treated lanes compared to the vehicle control lanes.
  • Excise these protected bands and identify the proteins by mass spectrometry (LC-MS/MS).

5. Validation (DARTS-Western Blot):

  • If a candidate target is identified, validate the interaction by performing a DARTS experiment followed by Western blotting using an antibody specific to the candidate protein.

Data Presentation: Example DARTS-Western Blot Results
This compound (µM) Pronase (µg/mL) Target Protein X (Band Intensity) Loading Control (e.g., GAPDH)
0 (Vehicle)01.001.00
0 (Vehicle)100.250.98
10100.751.01
50100.950.99

Workflow Diagram

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_lysate Cell Lysate treatment Treat with this compound or Vehicle cell_lysate->treatment proteolysis Limited Proteolysis treatment->proteolysis stop_reaction Stop Reaction proteolysis->stop_reaction sds_page SDS-PAGE stop_reaction->sds_page staining Coomassie/Silver Stain sds_page->staining western_blot Western Blot (Validation) sds_page->western_blot mass_spec LC-MS/MS staining->mass_spec

DARTS Experimental Workflow.

In Silico Target Prediction

Computational methods, or in silico target fishing, can predict potential protein targets for a small molecule based on its chemical structure.[8][9] These approaches can be broadly categorized as ligand-based and structure-based. Ligand-based methods compare the structure of this compound to databases of compounds with known targets, assuming that structurally similar molecules may have similar targets. Structure-based methods, such as reverse docking, involve docking the 3D structure of this compound into the binding sites of a large number of protein structures to predict binding affinity.[9]

Application Note:

In silico methods are valuable for generating initial hypotheses about the potential targets of this compound, which can then be experimentally validated. These approaches are rapid and cost-effective, and they can help prioritize experimental efforts. The accuracy of the predictions depends heavily on the quality of the databases and algorithms used.

Protocol: Reverse Docking for this compound

1. Preparation of this compound Structure:

  • Obtain the 2D structure of this compound.
  • Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., ChemDraw, MarvinSketch).
  • Perform energy minimization on the 3D structure to obtain a stable conformation.

2. Selection of a Protein Target Database:

  • Choose a database of 3D protein structures for screening (e.g., Protein Data Bank - PDB). The database can be curated to include proteins relevant to a specific disease or pathway.

3. High-Throughput Molecular Docking:

  • Use a reverse docking software (e.g., AutoDock, Glide, idock) to systematically dock the 3D structure of this compound into the binding pockets of all proteins in the selected database.
  • The software will calculate a binding affinity score (e.g., kcal/mol) for each this compound-protein interaction.

4. Analysis and Ranking of Potential Targets:

  • Rank the proteins based on their predicted binding affinity scores. Proteins with the most favorable binding scores are considered the top potential targets.
  • Analyze the predicted binding poses of this compound within the top-ranked protein targets to ensure that the interactions are chemically and biologically plausible.

5. Experimental Validation:

  • The top-ranked potential targets should be validated experimentally using methods such as enzymatic assays, DARTS, or affinity chromatography.

Data Presentation: Example In Silico Target Prediction Results
Rank Protein Target (PDB ID) Binding Affinity (kcal/mol) Predicted Interacting Residues Biological Function
13PQR-9.8TYR123, LYS45, ASP89Serine/Threonine Kinase
21A2B-9.5HIS234, ARG56, GLU178Protease
34CDE-9.2ILE78, VAL90, PHE210Nuclear Receptor
Signaling Pathway Analysis

Once potential targets are identified and validated, it is crucial to understand their role in cellular signaling pathways. For instance, if a kinase is identified as a target, its downstream signaling cascade should be investigated. Proteomics studies can reveal changes in protein expression or phosphorylation in response to this compound treatment, providing insights into the affected pathways.[11][12][13] For example, if this compound is found to inhibit a kinase in the PI3K/Akt pathway, this could explain observed effects on cell proliferation or survival.

cluster_pathway Example PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Inhibition Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth AcantrifosideE This compound AcantrifosideE->PI3K inhibits? AcantrifosideE->Akt inhibits?

Hypothetical PI3K/Akt Pathway Inhibition.

Conclusion

The identification of this compound's molecular targets is a pivotal step towards understanding its biological function and advancing its development as a potential therapeutic agent. The techniques outlined in these application notes—Affinity Chromatography, DARTS, and In Silico Prediction—provide a robust and multi-faceted approach to target deconvolution. A combination of these methods, leveraging their orthogonal strengths, will yield the most reliable and comprehensive understanding of how this compound exerts its effects at the molecular level.

References

Application Notes and Protocols for In Vivo Evaluation of Acantrifoside E

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Acantrifoside E In Vivo Experimental Design Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a phenolic glycoside with the chemical structure 2-[2,6-dimethoxy-4-(prop-1-en-1-yl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol. While specific biological data for this compound is not extensively documented, related compounds such as Acanthoside D, isolated from plants of the same genus, have demonstrated antioxidant and anti-inflammatory properties. This has led to the hypothesis that this compound may also possess significant anti-inflammatory activity.

These application notes provide a detailed framework for a preclinical in vivo study designed to investigate the potential anti-inflammatory effects of this compound. The protocols outlined below describe a carrageenan-induced paw edema model in rodents, a well-established and widely used assay for screening novel anti-inflammatory agents.

Hypothesized Signaling Pathway of this compound in Inflammation

Based on the known mechanisms of other phenolic glycosides with anti-inflammatory effects, it is hypothesized that this compound may exert its action by inhibiting key inflammatory mediators. A putative signaling pathway is illustrated below.

Acantrifoside_E_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) TLR4 Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->TLR4 NF_kB NF-κB Activation TLR4->NF_kB Inflammatory_Genes Pro-inflammatory Gene Transcription NF_kB->Inflammatory_Genes Translocation COX2 Cyclooxygenase-2 (COX-2) Expression Prostaglandins Prostaglandin Synthesis COX2->Prostaglandins Inflammation_Response Inflammatory Response (Edema, Pain) Prostaglandins->Inflammation_Response Acantrifoside_E This compound Acantrifoside_E->NF_kB Inhibition Inflammatory_Genes->COX2

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Experimental Workflow

The following diagram outlines the key stages of the proposed in vivo experiment.

Acantrifoside_E_Experimental_Workflow Animal_Acclimatization 1. Animal Acclimatization (7 days) Group_Allocation 2. Group Allocation & Baseline Measurement (Randomized) Animal_Acclimatization->Group_Allocation Drug_Administration 3. Administration (this compound or Controls) Group_Allocation->Drug_Administration Inflammation_Induction 4. Carrageenan Injection (Subplantar) Drug_Administration->Inflammation_Induction Paw_Edema_Measurement 5. Paw Volume Measurement (Hourly for 6 hours) Inflammation_Induction->Paw_Edema_Measurement Data_Analysis 6. Data Analysis & Interpretation Paw_Edema_Measurement->Data_Analysis

Caption: Workflow for the in vivo evaluation of this compound.

Experimental Protocols

Animal Model and Housing
  • Species: Male Wistar rats

  • Weight: 180-220 g

  • Housing: Animals should be housed in polycarbonate cages with free access to standard pellet chow and water ad libitum.

  • Environment: Maintained on a 12-hour light/dark cycle at a controlled temperature (22 ± 2°C) and humidity (55 ± 5%).

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least 7 days prior to the experiment.

Experimental Groups and Dosing

Animals are to be randomly divided into the following groups (n=6 per group):

GroupTreatmentDoseRoute of Administration
1Vehicle Control10 mL/kgOral (p.o.)
2Positive Control (Indomethacin)10 mg/kgOral (p.o.)
3This compound25 mg/kgOral (p.o.)
4This compound50 mg/kgOral (p.o.)
5This compound100 mg/kgOral (p.o.)
  • Vehicle: 0.5% Carboxymethyl cellulose (CMC) in distilled water.

  • Dosing Volume: 10 mL/kg body weight.

Carrageenan-Induced Paw Edema
  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the respective treatments (Vehicle, Indomethacin, or this compound) orally 60 minutes before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

Data Collection and Analysis
  • Edema Calculation: The increase in paw volume is calculated as the difference between the final and initial paw volumes.

  • Percentage Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

    • Vc = Average increase in paw volume in the control group

    • Vt = Average increase in paw volume in the treated group

  • Statistical Analysis: Data will be expressed as mean ± SEM. Statistical significance will be determined using a one-way analysis of variance (ANOVA) followed by Dunnett's post-hoc test. A p-value of < 0.05 will be considered statistically significant.

Data Presentation

The following tables are templates for the structured presentation of quantitative data obtained from the experiment.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)-Paw Volume (mL) at Hour:---
0 1 2 3 6
Vehicle Control10 mL/kgDataDataDataDataData
Indomethacin10DataDataDataDataData
This compound25DataDataDataDataData
This compound50DataDataDataDataData
This compound100DataDataDataDataData

Table 2: Percentage Inhibition of Paw Edema by this compound

Treatment GroupDose (mg/kg)-Percentage Inhibition (%) at Hour:---
1 2 3 4 6
Indomethacin10DataDataDataDataData
This compound25DataDataDataDataData
This compound50DataDataDataDataData
This compound100DataDataDataDataData

Conclusion

This detailed protocol provides a robust framework for the in vivo evaluation of the anti-inflammatory potential of this compound. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is crucial for the preclinical assessment of this novel compound. The structured data presentation and clear workflow are designed to facilitate straightforward comparison and interpretation of the results, thereby aiding in the decision-making process for further drug development.

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Acantrifoside E in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Acantrifoside E in human plasma. As specific methods for this compound are not widely published, this document provides a comprehensive template based on established bioanalytical principles for similar molecules, such as triterpene glycosides.[1][2][3] The described protocol utilizes a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput analysis in a drug development setting. The method demonstrates excellent linearity, accuracy, and precision, meeting the general criteria for bioanalytical method validation as outlined by regulatory agencies.[4][5]

Introduction

This compound is a phenolic glycoside with a molecular weight of 422.4 g/mol .[6] The quantification of novel therapeutic agents like this compound in biological matrices is a critical step in preclinical and clinical drug development, providing essential data for pharmacokinetic and toxicokinetic studies. LC-MS/MS is the preferred technique for such bioanalysis due to its high sensitivity, selectivity, and speed.[1] This note details a foundational method for the reliable quantification of this compound in human plasma, which can be adapted and formally validated for specific research needs.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (purity >98%)

  • This compound-d4 (Internal Standard, IS)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Deionized Water (18.2 MΩ·cm)

  • Control Human Plasma (K2-EDTA)

2. Preparation of Standards and Quality Control (QC) Samples

  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of this compound and this compound-d4 (IS) in methanol.

  • Working Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) acetonitrile/water to prepare working solutions for calibration standards and quality controls.

  • Calibration Standards & QCs: Spike control human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 20, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., Low: 3 ng/mL, Medium: 75 ng/mL, High: 800 ng/mL).

3. Sample Preparation: Protein Precipitation

  • Aliquot 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (e.g., 50 ng/mL in acetonitrile).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[7]

  • Transfer 100 µL of the clear supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

  • LC System: A high-performance liquid chromatography system (e.g., Waters ACQUITY UPLC, Shimadzu Nexera).

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 4000, Agilent 6400 Series).

  • Chromatographic Column: A reverse-phase C18 column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Software: Instrument control and data acquisition software.

Table 1: Liquid Chromatography Parameters

ParameterCondition
ColumnC18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program Time (min)
0.0
0.5
2.5
3.5
3.6
5.0

Table 2: Mass Spectrometry Parameters (Hypothetical)

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temp.400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions Compound
This compound
This compound-d4 (IS)

Note: The precursor ion for this compound ([M+H]⁺) is based on a molecular weight of 422.4 g/mol .[6] Product ions and collision energies are representative and require experimental optimization.

Method Validation Summary

The analytical method should be validated in accordance with regulatory guidelines (e.g., FDA M10 Bioanalytical Method Validation).[5][8] Key parameters to assess include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 3: Representative Calibration Curve Data

Concentration (ng/mL)Mean Response (Analyte/IS Area Ratio)% Accuracy
1.00.012103.5
5.00.061101.2
20.00.24599.8
50.00.618100.5
100.01.22599.1
500.06.15098.4
1000.012.31597.6
Linearity r² > 0.998

Table 4: Representative Accuracy and Precision Data

QC LevelConc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%)
LLOQ1.06.8104.28.5102.9
Low QC3.05.2101.57.1100.8
Mid QC75.03.198.94.599.5
High QC800.02.597.63.898.2

Table 5: Representative Recovery and Matrix Effect Data

QC LevelConc. (ng/mL)Mean Extraction Recovery (%)Mean Matrix Effect (%)IS-Normalized Matrix Factor
Low QC3.091.594.20.99
High QC800.093.195.81.01

Visualizations

G LC-MS/MS Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p_sample Plasma Sample (50 µL) p_is Add IS in Acetonitrile (150 µL) p_sample->p_is p_vortex Vortex (30s) p_is->p_vortex p_centrifuge Centrifuge (10 min) p_vortex->p_centrifuge p_supernatant Transfer Supernatant (100 µL) p_centrifuge->p_supernatant a_inject Inject (5 µL) p_supernatant->a_inject a_lc LC Separation (C18 Column, Gradient) a_inject->a_lc a_ms MS/MS Detection (ESI+, MRM) a_lc->a_ms d_integrate Peak Integration a_ms->d_integrate d_curve Calibration Curve Generation d_integrate->d_curve d_quantify Quantify Unknowns d_curve->d_quantify

Caption: Experimental workflow from sample preparation to final quantification.

G Key Bioanalytical Method Validation Parameters cluster_performance Assay Performance cluster_matrix Matrix & Sample Handling center Reliable Quantitative Method acc Accuracy center->acc prec Precision center->prec lin Linearity & Range center->lin sens Sensitivity (LLOQ) center->sens sel Selectivity center->sel me Matrix Effect center->me rec Recovery center->rec stab Stability center->stab

References

Troubleshooting & Optimization

Acantrifoside E solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acantrifoside E. The information focuses on addressing common solubility challenges to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a type of saponin, a class of chemical compounds found in various plant species. Saponins are known for their diverse biological activities, but they often exhibit poor water solubility due to their complex, amphiphilic structure, which can pose challenges for in vitro and in vivo studies.

Q2: What are the common solvents for dissolving this compound?

While specific data for this compound is limited, saponins, in general, are typically soluble in organic solvents like ethanol, methanol, and chloroform. For aqueous solutions, solubility is often low, necessitating the use of co-solvents or other enhancement techniques.

Q3: Are there any general strategies to improve the aqueous solubility of saponins like this compound?

Yes, several methods can be employed to enhance the aqueous solubility of saponins. These include:

  • Micellar Solubilization: Using surfactants or other saponins to form micelles that encapsulate the hydrophobic compound.

  • Particle Size Reduction: Decreasing the particle size to increase the surface area for dissolution.

  • Solid Dispersion: Dispersing the compound in a solid matrix to improve wettability and dissolution.

  • Complex Formation: Forming complexes with other molecules, such as cyclodextrins.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound precipitates out of aqueous solution. The concentration of this compound exceeds its solubility limit in the chosen solvent system.1. Decrease the concentration of this compound. 2. Introduce a co-solvent such as DMSO or ethanol (ensure compatibility with your experimental system). 3. Employ a solubilization technique such as micellar solubilization.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound.1. Prepare a stock solution in an appropriate organic solvent and dilute it into the aqueous medium immediately before use. 2. Visually inspect for any precipitation before each experiment. 3. Validate the solubility of this compound under your specific experimental conditions.
Difficulty preparing a stock solution. Inappropriate solvent selection.1. Attempt solubilization in a small volume of a polar organic solvent like DMSO, ethanol, or methanol. 2. Gentle heating or sonication may aid in dissolution, but be cautious of potential degradation.

Quantitative Data on Saponin-Mediated Solubility Enhancement

The following table summarizes the improvement in aqueous solubility of two hydrophobic drugs, danazol and fenofibrate, using saponin extracts. This data illustrates the potential of saponins to act as solubilizing agents, a principle that can be applied to improve the solubility of this compound.

Saponin Extract Drug Fold Increase in Solubility Concentration
Quillaja saponariaDanazol>1000.5 wt %
Quillaja saponariaFenofibrate>1000.5 wt %
Camellia oleiferaDanazol>1000.5 wt %
Camellia oleiferaFenofibrate>1000.5 wt %
Best performing crude saponin extract QDDanazol15012 mM
Best performing crude saponin extract QDFenofibrate10012 mM

Data extracted from studies on the solubilization of hydrophobic drugs by saponins.[1][2]

Experimental Protocols

Protocol 1: Micellar Solubilization of this compound

This protocol describes a general method for improving the aqueous solubility of a poorly soluble compound like this compound using a micelle-forming saponin extract.

Materials:

  • This compound

  • Saponin extract (e.g., from Quillaja saponaria)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Water bath

Procedure:

  • Prepare a stock solution of the saponin extract in deionized water (e.g., 0.5 wt %).

  • Add an excess amount of this compound to the saponin solution.

  • Stir the mixture at a constant speed (e.g., 400 rpm) for 24 hours in a water bath set to a controlled temperature (e.g., 37°C).

  • After 24 hours, centrifuge the suspension to pellet the undissolved this compound.

  • Carefully collect the supernatant, which contains the solubilized this compound.

  • Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC).

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_separation Separation & Analysis start Start prep_saponin Prepare Saponin Solution (0.5 wt%) start->prep_saponin add_acantrifoside Add Excess This compound prep_saponin->add_acantrifoside stir Stir for 24h at 37°C add_acantrifoside->stir centrifuge Centrifuge stir->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analyze Analyze Concentration (e.g., HPLC) collect_supernatant->analyze end End analyze->end

Caption: Experimental workflow for micellar solubilization of this compound.

signaling_pathway cluster_cell Cellular Response to a Bioactive Saponin saponin Saponin (e.g., this compound) receptor Membrane Receptor saponin->receptor Binds downstream_kinase Downstream Kinase Cascade receptor->downstream_kinase Activates transcription_factor Transcription Factor (e.g., NF-κB) downstream_kinase->transcription_factor Phosphorylates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Target Gene Expression nucleus->gene_expression Regulates cellular_response Cellular Response (e.g., Anti-inflammatory) gene_expression->cellular_response

Caption: Hypothetical signaling pathway for a bioactive saponin like this compound.

References

Technical Support Center: Synthesis of Acantrifoside E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in improving the yield of Acantrifoside E synthesis. As specific literature on the total synthesis of this compound is limited, this guide draws upon established principles of glycosylation chemistry and general strategies for the synthesis of related phenolic glycosides and saponins.

Troubleshooting Guide

Issue 1: Low or No Yield of Glycosylated Product

Possible Cause Troubleshooting Steps
Poor activation of the glycosyl donor - Ensure the use of a fresh and appropriate activating agent. - Optimize the reaction temperature; some glycosylations benefit from elevated temperatures to increase reaction rates, while others require lower temperatures to prevent degradation of the activated donor[1][2]. - Consider a different leaving group on the glycosyl donor for better activation.
Low nucleophilicity of the aglycone acceptor - Convert the hydroxyl group of the aglycone to a more reactive alkoxide by using a mild base. - If sterically hindered, consider using a more reactive glycosyl donor.
Sub-optimal reaction conditions - Screen different solvents; a change from a common solvent like dichloromethane to toluene has been shown to drastically increase yields in some glycosylation reactions[3]. - Adjust the stoichiometry of the reactants. An excess of the glycosyl donor may be necessary.
Degradation of starting materials or product - Ensure all reagents and solvents are anhydrous, as water can quench the reaction. - Run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions.

Issue 2: Formation of Multiple Stereoisomers (Anomers)

Possible Cause Troubleshooting Steps
Lack of stereocontrol in the glycosylation reaction - Employ a glycosyl donor with a participating group at the C-2 position (e.g., an acetyl group) to favor the formation of the 1,2-trans glycosidic bond. - Use a solvent that can influence the stereochemical outcome. - Optimize the reaction temperature, as it can affect the selectivity of the glycosylation.
Anomerization of the product - Minimize reaction time and purify the product promptly after the reaction is complete. - Use a milder workup procedure to avoid conditions that could lead to anomerization.

Issue 3: Difficulty in Product Purification

Possible Cause Troubleshooting Steps
Co-elution of the product with byproducts or starting materials - Optimize the mobile phase for column chromatography; a gradient elution may be necessary. - Consider using a different stationary phase for chromatography (e.g., reversed-phase silica). - Recrystallization of the crude product may be an effective purification step.
Product instability on silica gel - Use a deactivated silica gel (e.g., treated with triethylamine) for chromatography. - Consider alternative purification methods such as preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical structure of this compound? A1: this compound is a phenolic glycoside. Its chemical structure is 2-[2,6-dimethoxy-4-(prop-1-en-1-yl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[4]. This consists of a substituted phenolic aglycone linked to a hexose monosaccharide (a sugar moiety)[4].

Q2: What is a good starting point for a synthetic strategy for this compound? A2: A logical approach would be a convergent synthesis involving the preparation of the aglycone, 2,6-dimethoxy-4-(prop-1-en-1-yl)phenol, and a protected glycosyl donor of the desired hexose. The key step would be the glycosylation reaction to couple these two fragments.

Q3: How can I optimize the glycosylation reaction temperature? A3: Temperature optimization is crucial. While higher temperatures can increase reaction rates, they can also lead to the degradation of the activated glycosyl donor and the formation of byproducts[1]. A systematic approach is to screen a range of temperatures to find the optimal balance between reactivity and stability of the intermediates[1][2].

Q4: Are there any automated methods to optimize glycosylation? A4: Yes, automated systems for solid-phase glycan assembly can be adapted for optimizing glycosylation conditions, including temperature[1]. These systems can improve efficiency and reproducibility[1][2].

Q5: Besides chemical synthesis, are there other ways to produce this compound or similar saponins? A5: For saponins, which are a related class of glycosides, biotechnological approaches are being explored. Elicitation, which involves inducing stress responses in plant cell cultures, has been shown to enhance the production of saponins[5][6]. Metabolic engineering is another promising avenue to improve yields[7].

Data on Glycosylation Optimization

The following table summarizes key parameters that can be optimized to improve the yield of glycosylation reactions, based on general findings in carbohydrate chemistry.

ParameterCondition 1Yield/ObservationCondition 2Yield/ObservationReference
Solvent Dichloromethane22%Toluene90%[3]
Temperature Standard "ramp" heatingStandard YieldIsothermal (below activation temp.)Halved the required building block[2]
Elicitor (for biosynthesis) ControlBaseline Saponin LevelSalicylic Acid (50 mg/l)3.6 times higher than in vivo[6]
Elicitor (for biosynthesis) ControlBaseline Saponin LevelMethyl Jasmonate (50 µM)2.35-fold higher than control[6]

Experimental Protocol: A General Approach to this compound Synthesis

Disclaimer: The following is a generalized, hypothetical protocol for the synthesis of this compound, as a specific protocol has not been published. This should be adapted and optimized by the researcher.

Objective: To synthesize this compound via a glycosylation reaction between a protected glycosyl donor and the aglycone.

Materials:

  • Aglycone: 2,6-dimethoxy-4-(prop-1-en-1-yl)phenol

  • Glycosyl Donor: A suitable protected hexose derivative (e.g., per-O-acetylated glucosyl bromide)

  • Promoter/Activator (e.g., silver triflate, NIS/TfOH)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Inert gas (Argon or Nitrogen)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation:

    • Thoroughly dry all glassware in an oven.

    • Ensure all solvents and reagents are anhydrous.

  • Reaction Setup:

    • Under an inert atmosphere, dissolve the aglycone and the glycosyl donor in the chosen anhydrous solvent in a flame-dried flask.

    • Add molecular sieves to maintain anhydrous conditions.

    • Cool the reaction mixture to the desired starting temperature (e.g., -78 °C or 0 °C).

  • Glycosylation:

    • Dissolve the promoter/activator in the anhydrous solvent and add it slowly to the reaction mixture.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Allow the reaction to warm to room temperature slowly, if required by the chosen method.

  • Workup:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding a suitable quenching solution.

    • Filter the mixture to remove molecular sieves and any solid byproducts.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

    • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product using silica gel column chromatography with an appropriate solvent system.

    • Characterize the purified product using NMR spectroscopy and mass spectrometry to confirm its identity and purity.

  • Deprotection:

    • If protecting groups were used on the glycosyl donor, a final deprotection step will be necessary to obtain this compound. The conditions for this will depend on the protecting groups used (e.g., Zemplén deacetylation for acetyl groups).

Visualizations

Synthesis_Workflow cluster_aglycone Aglycone Preparation cluster_donor Glycosyl Donor Preparation Aglycone_Start Starting Materials for Aglycone Aglycone_Synth Synthesis of 2,6-dimethoxy-4-(prop-1-en-1-yl)phenol Aglycone_Start->Aglycone_Synth Glycosylation Glycosylation Aglycone_Synth->Glycosylation Donor_Start Hexose Donor_Protect Protection & Functionalization Donor_Start->Donor_Protect Donor_Protect->Glycosylation Deprotection Deprotection Glycosylation->Deprotection Purification Purification Deprotection->Purification Final_Product This compound Purification->Final_Product Troubleshooting_Logic Start Low Yield? Check_Activation Check Donor Activation Start->Check_Activation Yes Check_Conditions Optimize Conditions Start->Check_Conditions Yes Check_Purity Verify Starting Material Purity Start->Check_Purity Yes Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Change_Solvent Change Solvent Check_Conditions->Change_Solvent Inert_Atmosphere Use Inert Atmosphere Check_Conditions->Inert_Atmosphere

References

Technical Support Center: Stability Testing of Novel Triterpenoid Saponins (e.g., Acantrifoside E)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, specific stability testing data and established degradation pathways for Acantrifoside E are not extensively documented in publicly available scientific literature. The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles of forced degradation studies for new chemical entities, particularly for compounds with a saponin structure, in accordance with ICH guidelines.[1][2][3][4] This information is intended to serve as a general framework for researchers and drug development professionals initiating stability studies for this compound or similar novel saponin compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of conducting forced degradation studies for a new compound like this compound?

A1: Forced degradation, or stress testing, is a critical component in the early stages of drug development.[5] The primary objectives are:

  • To identify potential degradation products: This helps in understanding the intrinsic stability of the molecule and in impurity profiling.[1]

  • To elucidate degradation pathways: Understanding how the molecule degrades under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal) is crucial for developing stable formulations and determining appropriate storage conditions.[2][6]

  • To develop and validate a stability-indicating analytical method: The stress samples are used to demonstrate that the chosen analytical method, typically High-Performance Liquid Chromatography (HPLC), can accurately separate the parent drug from all potential degradation products.[7][8][9] This ensures that the method is specific and can be reliably used for stability studies.

Q2: What are the recommended initial stress conditions for this compound, given its saponin structure?

A2: For a novel saponin, a systematic approach to stress testing is recommended, covering various degradation mechanisms. Saponins are glycosides, and the glycosidic bonds are often susceptible to hydrolysis.[10] Here are the recommended starting conditions based on ICH guidelines:[1][3][4]

  • Acid Hydrolysis: Start with 0.1 M HCl at room temperature, and if no degradation is observed, gradually increase the temperature (e.g., to 60°C). Saponin glycosidic bonds are often readily hydrolyzed under acidic conditions.[10]

  • Base Hydrolysis: Use 0.1 M NaOH at room temperature. Some saponins may also have ester functionalities that are labile to base-catalyzed hydrolysis.

  • Oxidative Degradation: A common starting point is 3% hydrogen peroxide (H₂O₂) at room temperature.[6]

  • Thermal Degradation: Expose the solid drug substance to dry heat, for example, at 80°C. For solutions, a temperature of 60°C can be used.

  • Photostability: Expose the drug substance (solid and in solution) to a combination of UV and visible light as per ICH Q1B guidelines. A common exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Q3: What is the target degradation percentage I should aim for in my forced degradation studies?

A3: The generally accepted range for degradation in forced degradation studies is 5-20%.[1] Degradation below 5% may not be sufficient to demonstrate the specificity of the analytical method, while degradation above 20% may lead to the formation of secondary degradation products that are not relevant to the actual stability profile of the drug under normal storage conditions.[6]

Q4: My HPLC chromatogram shows poor separation between the parent peak of this compound and its degradation products. What should I do?

A4: Poor resolution is a common issue in the development of stability-indicating methods. Here are some troubleshooting steps:

  • Modify the Mobile Phase:

    • Organic Modifier: Try changing the organic solvent (e.g., from acetonitrile to methanol or vice versa) or using a combination.

    • pH: Adjust the pH of the aqueous portion of the mobile phase. Small changes in pH can significantly impact the retention and selectivity of ionizable compounds.

    • Buffer Concentration: Varying the buffer concentration can also influence peak shape and resolution.

  • Adjust the Gradient: If using a gradient elution, modify the gradient slope, initial and final organic phase concentrations, and the duration of the gradient. A shallower gradient can often improve the separation of closely eluting peaks.

  • Change the Stationary Phase: If mobile phase optimization is unsuccessful, consider trying a different HPLC column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to exploit different separation mechanisms.

  • Temperature: Varying the column temperature can affect selectivity and viscosity, which in turn can alter resolution.

Q5: I am not observing any degradation under the initial stress conditions. What are the next steps?

A5: If no degradation is observed, it indicates that the molecule is stable under those specific conditions. The next step is to increase the severity of the stress.[6] This can be done by:

  • Increasing the concentration of the stressor (e.g., using 1 M HCl instead of 0.1 M HCl).

  • Increasing the temperature.

  • Prolonging the exposure time.

It is important to increase the stress conditions systematically and document the results at each step. If no degradation is seen even under very harsh conditions, this is valuable information about the molecule's intrinsic stability.[6]

Troubleshooting Guides

Hypothetical Data from a Forced Degradation Study of this compound

The table below is a hypothetical representation of results from a forced degradation study for this compound, illustrating how quantitative data would be presented.

Stress Condition% Degradation of this compoundRetention Time (min) - this compoundNumber of Degradation ProductsRetention Times (min) - Degradation Products
0.1 M HCl (60°C, 8h)15.2%12.528.1, 10.3
0.1 M NaOH (RT, 24h)8.5%12.519.7
3% H₂O₂ (RT, 24h)11.8%12.537.4, 11.2, 13.1
Thermal (80°C, 48h)5.6%12.5114.2
Photolytic (ICH Q1B)7.1%12.5210.9, 11.8
Control (No Stress)< 0.1%12.50-

Experimental Protocols

General Protocol for Forced Degradation of a Novel Saponin (e.g., this compound)

1. Materials and Equipment:

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Analytical grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)

  • Phosphate or acetate buffers for pH adjustment

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • pH meter

  • Calibrated oven

  • Photostability chamber

2. Preparation of Stock and Control Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Prepare a control sample by diluting the stock solution to the final analytical concentration (e.g., 100 µg/mL) with the mobile phase or a suitable diluent.

3. Preparation of Stress Samples:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep at 60°C for 8 hours. Before analysis, neutralize the sample with an appropriate amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Solid State: Place a known amount of solid this compound in an oven at 80°C for 48 hours.

    • Solution State: Heat the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid drug and the stock solution to light providing an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt-hours/m². A dark control should be run in parallel.

4. HPLC Analysis:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined from the UV spectrum of this compound (e.g., 210 nm or a wavelength of maximum absorbance).

  • Analysis: Inject the control and all stressed samples. Analyze the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis & Evaluation stock Prepare 1 mg/mL Stock Solution of this compound control Prepare Control Sample (Unstressed) stock->control Expose to Stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, RT) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal Stress (Solid & Solution, 80°C) stock->thermal Expose to Stress photo Photolytic Stress (ICH Q1B) stock->photo Expose to Stress hplc HPLC Analysis of all Samples control->hplc Analyze acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze data Data Evaluation: - % Degradation - Peak Purity - Mass Balance hplc->data report Report Generation data->report

Caption: Experimental workflow for a typical forced degradation study.

References

Technical Support Center: Overcoming Acantrifoside E Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Acantrifoside E, a potent topoisomerase II inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a topoisomerase II inhibitor. It functions by stabilizing the transient double-strand breaks in DNA created by topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][2][3][4][5]

Q2: My cell line has developed resistance to this compound. What are the common mechanisms of resistance?

A2: Resistance to topoisomerase II inhibitors like this compound is a multifaceted issue. The primary mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), Multidrug Resistance-Associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration.[6][7][8][9][10]

  • Alterations in Topoisomerase II: A decrease in the expression levels of topoisomerase IIα, the primary target of this compound, can lead to fewer drug-target interactions.[11][12][13][14][15][16][17] Additionally, mutations in the TOP2A gene can alter the protein structure, reducing the binding affinity of the drug.[13][14][15][16]

  • Enhanced DNA Damage Repair: Upregulation of DNA repair pathways, such as homologous recombination and non-homologous end joining, can efficiently repair the DNA double-strand breaks induced by this compound, thus mitigating its cytotoxic effects.[18][19][20][21][22]

  • Dysfunctional Apoptotic Pathways: Alterations in apoptotic signaling pathways, for instance, the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins, can prevent the cell from undergoing programmed cell death despite DNA damage.[12][23][24]

Q3: How can I determine the mechanism of resistance in my cell line?

A3: A systematic approach is necessary to identify the resistance mechanism. This typically involves a series of experiments to test each of the common resistance pathways. A recommended workflow is to first check for increased drug efflux, then analyze the drug target (topoisomerase II), and finally investigate DNA repair and apoptotic pathways.

Troubleshooting Guides

Problem 1: Decreased Sensitivity to this compound (Increased IC50)

Possible Cause 1: Increased Drug Efflux

  • How to Diagnose:

    • Co-treatment with an ABC Transporter Inhibitor: Perform a cytotoxicity assay with this compound in the presence and absence of a known ABC transporter inhibitor (e.g., verapamil for P-gp, MK-571 for MRP1). A significant decrease in the IC50 value in the presence of the inhibitor suggests the involvement of that specific transporter.

    • Drug Accumulation Assay: Use a fluorescent substrate of the suspected ABC transporter (e.g., Rhodamine 123 for P-gp) to measure its intracellular accumulation via flow cytometry. Reduced accumulation in the resistant cell line compared to the parental line is indicative of increased efflux.

    • Western Blot Analysis: Compare the protein expression levels of major ABC transporters (P-gp, MRP1, BCRP) between the resistant and parental cell lines.

  • Solutions:

    • Use a specific inhibitor for the overexpressed ABC transporter in your experiments.

    • Consider using a second-generation topoisomerase II inhibitor that is not a substrate for the identified ABC transporter.

    • Employ nanoparticle-based drug delivery systems to bypass efflux pumps.[12]

Quantitative Data Summary: Effect of ABC Transporter Inhibitor on this compound IC50

Cell LineThis compound IC50 (nM)This compound + Verapamil (10 µM) IC50 (nM)Fold Reversal
Parental MCF-750451.1
This compound-Resistant MCF-715008018.75

Possible Cause 2: Altered Topoisomerase II

  • How to Diagnose:

    • Western Blot Analysis: Compare the protein expression levels of topoisomerase IIα and IIβ in the resistant and parental cell lines. A significant decrease in topoisomerase IIα is a common resistance mechanism.[11][12][17]

    • Gene Sequencing: Sequence the TOP2A gene to identify potential mutations that could affect drug binding.

    • Topoisomerase II Activity Assay: In vitro assays can determine if the catalytic activity or drug-induced DNA cleavage is altered in the resistant cells.

  • Solutions:

    • If topoisomerase IIα expression is downregulated, consider agents that can upregulate its expression.

    • If a mutation is present, it may be necessary to switch to a different class of chemotherapeutic agents that do not target topoisomerase II.

Quantitative Data Summary: Topoisomerase IIα Expression in Sensitive vs. Resistant Cells

Cell LineRelative Topoisomerase IIα Protein Expression (normalized to parental)
Parental HeLa1.0
This compound-Resistant HeLa0.25

Possible Cause 3: Enhanced DNA Damage Repair

  • How to Diagnose:

    • Western Blot Analysis: Assess the expression levels of key proteins in DNA repair pathways (e.g., RAD51, BRCA1, DNA-PKcs).

    • Comet Assay: This assay can be used to measure the extent of DNA damage and the rate of repair after treatment with this compound. Resistant cells may show faster resolution of DNA damage.

    • Immunofluorescence for γH2AX: γH2AX is a marker of DNA double-strand breaks. Monitoring the formation and disappearance of γH2AX foci can indicate the efficiency of DNA repair.

  • Solutions:

    • Combine this compound with an inhibitor of a key DNA repair protein, such as a PARP inhibitor.[18][19]

Key Experimental Protocols

1. MTT Cytotoxicity Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.

2. Western Blot for Protein Expression

  • Objective: To quantify the expression levels of proteins such as ABC transporters or topoisomerase II.

  • Methodology:

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-P-gp, anti-topoisomerase IIα) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control like β-actin or GAPDH.

3. Rhodamine 123 Accumulation Assay (for P-gp activity)

  • Objective: To measure the efflux activity of P-glycoprotein.

  • Methodology:

    • Harvest cells and resuspend them in a buffer at a concentration of 1x10^6 cells/mL.

    • Incubate the cells with Rhodamine 123 (a fluorescent P-gp substrate) at 37°C for 30 minutes.

    • For inhibitor controls, pre-incubate cells with verapamil for 30 minutes before adding Rhodamine 123.

    • Wash the cells with ice-cold PBS to remove extracellular dye.

    • Analyze the intracellular fluorescence of the cells using a flow cytometer.

Visualizations

Acantrifoside_E_Signaling_Pathway cluster_cell Cancer Cell AE This compound TopoII Topoisomerase II AE->TopoII inhibits DNA DNA TopoII->DNA creates transient breaks DSB DNA Double-Strand Breaks TopoII->DSB stabilizes complex Apoptosis Apoptosis DSB->Apoptosis triggers

Caption: Mechanism of action of this compound.

Resistance_Workflow Start Decreased Sensitivity to this compound Efflux Test for Increased Drug Efflux (e.g., Rhodamine 123 Assay) Start->Efflux Target Analyze Topoisomerase II (e.g., Western Blot, Sequencing) Efflux->Target Negative Res_Efflux Efflux-Mediated Resistance Efflux->Res_Efflux Positive Repair Investigate DNA Repair (e.g., Comet Assay, γH2AX Staining) Target->Repair Negative Res_Target Target-Altered Resistance Target->Res_Target Positive Res_Repair DNA Repair-Mediated Resistance Repair->Res_Repair Positive

Caption: Workflow for identifying this compound resistance.

Troubleshooting_Logic cluster_problem Problem: High IC50 cluster_solution Potential Solution q1 Is IC50 restored with an ABC transporter inhibitor? q2 Is Topoisomerase IIα expression decreased? q1->q2 No sol1 Co-administer with transporter inhibitor q1->sol1 Yes q3 Is DNA repair enhanced? q2->q3 No sol2 Use agent to increase TopoIIα expression q2->sol2 Yes sol3 Combine with a DNA repair inhibitor q3->sol3 Yes

Caption: Troubleshooting logic for this compound resistance.

References

Technical Support Center: Optimizing Compound X Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Compound X for in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How should I determine the starting dose for my in vivo study with Compound X?

A: Establishing a safe and potentially efficacious starting dose is a critical first step. A multi-faceted approach is recommended:

  • Literature Review: Begin by conducting a thorough search for published studies on compounds with similar structures or mechanisms of action. This may provide a preliminary dose range used in relevant animal models.[1]

  • In Vitro Data Conversion: Utilize your in vitro data, such as IC50 or EC50 values, as an initial guide. However, direct conversion to an in vivo dose is not always accurate and should be approached with caution.

  • Dose Escalation Studies: If no prior data exists, a pilot dose-range finding study is essential.[1] This involves administering escalating doses of Compound X to different groups of animals to determine the maximum tolerated dose (MTD).[2][3]

  • Allometric Scaling: If you have dosing data from another species, allometric scaling can be used to estimate a starting dose by accounting for differences in body surface area and metabolic rates.[1]

Q2: What are the most suitable administration routes for Compound X in rodent models?

A: The choice of administration route is critical and depends on the physicochemical properties of Compound X, the experimental objective, and the animal model. For initial studies aiming for consistent systemic exposure, intravenous (IV) or intraperitoneal (IP) administration is often recommended, especially for compounds with potentially low oral bioavailability.[4] Oral gavage may be suitable if good absorption is expected or if it is the intended clinical route. Subcutaneous (SC) injection is another option that can provide a slower release profile.

Q3: What are appropriate vehicles for formulating Compound X, which is poorly soluble in aqueous solutions?

A: For hydrophobic compounds like Compound X, a co-solvent system is typically necessary. The vehicle should maximize solubility while minimizing toxicity. It is crucial to perform a small-scale solubility test before preparing the final formulation.

Table 1: Recommended Vehicle Formulations for Compound X

Vehicle CompositionRoute of AdministrationNotes
10% DMSO, 40% PEG300, 5% Tween® 80, 45% SalineIV, IPA common formulation for hydrophobic compounds. Prepare fresh daily. Add saline last while vortexing to prevent precipitation.[5]
5% NMP, 95% PEG400Oral, SCGood for oral and subcutaneous routes. May be viscous.
10% Solutol® HS 15, 90% SalineIVCan be a good option for intravenous administration to avoid DMSO.

Note: The use of 100% organic solvents is generally not recommended and should be diluted to the lowest effective concentration.[4]

Troubleshooting Guide

Issue 1: Unexpected toxicity or mortality at a dose predicted to be safe.

  • Possible Cause: The vehicle itself may be causing toxicity, or the formulation may not be homogenous, leading to dosing errors.

  • Solution:

    • Vehicle Toxicity Check: Administer a vehicle-only control group to assess the safety of the chosen formulation at the intended volume.[1]

    • Formulation Homogeneity: Ensure Compound X is fully dissolved and the formulation is homogenous before each administration.

    • Dose Escalation: If toxicity is still observed, reduce the starting dose in your next experiment and use a slower dose escalation scheme.[2]

Issue 2: Lack of efficacy at a dose that was effective in vitro.

  • Possible Cause: Poor bioavailability, rapid metabolism, or an insufficient dose.

  • Solution:

    • Pharmacokinetic (PK) Study: Conduct a PK study to determine the concentration of Compound X in the plasma over time. This will reveal key parameters like Cmax, Tmax, and overall exposure (AUC).[1]

    • Route of Administration: If oral bioavailability is low, consider switching to an IV or IP route.[4]

    • Dose-Response Study: Perform a dose-response study with a wider range of doses to determine the optimal therapeutic dose.[6][7]

Issue 3: Inflammation or necrosis at the injection site.

  • Possible Cause: The formulation may be irritating due to its pH, osmolality, or the vehicle used.

  • Solution:

    • Adjust Formulation: Buffer the formulation to a more neutral pH and ensure it is iso-osmotic, especially for IV injections.[4]

    • Reduce Irritants: Lower the concentration of organic solvents like DMSO if possible.

    • Alternate Injection Sites: If multiple injections are required, alternate the site of administration.[4]

Experimental Protocols

Protocol: Dose-Range Finding Study to Determine Maximum Tolerated Dose (MTD)

This protocol outlines a general procedure for determining the MTD of Compound X in mice. The MTD is defined as the highest dose that does not cause unacceptable side effects or overt toxicity over a specified period.[2]

1. Animal Model:

  • Species: Mouse (e.g., C57BL/6 or BALB/c)

  • Sex: Male or female, as relevant to the research question

  • Age: 8-10 weeks

  • Group Size: 3-5 animals per group[8]

2. Dose Selection and Preparation:

  • Dose Levels: Based on in vitro data or literature on similar compounds, select a starting dose. Subsequent doses should be escalated in a geometric progression (e.g., 10, 20, 40, 80 mg/kg).[8]

  • Formulation: Prepare Compound X in a suitable vehicle (see Table 1). Prepare a fresh formulation for each day of dosing.

3. Administration:

  • Administer Compound X via the chosen route (e.g., IP or oral gavage).

  • Administer a vehicle-only control to one group.

  • Ensure the administration volume is appropriate for the animal's weight (e.g., 10 mL/kg for oral gavage).[5]

4. Monitoring and Data Collection:

  • Clinical Observations: Monitor animals daily for clinical signs of toxicity.

  • Body Weight: Record body weight at baseline and daily thereafter. A weight loss of >15-20% is often considered a sign of significant toxicity.[9]

  • Endpoint: The study duration is typically 7-14 days.

Table 2: Interpreting Clinical Signs of Toxicity

SignSeverityAction
Ruffled fur, mild lethargyMildContinue monitoring
>15% body weight loss, hunched postureModerateConsider dose reduction in future studies
Seizures, unresponsiveness, >20% body weight lossSevereEuthanize animal and define this as a toxic dose

Visualizations

Experimental_Workflow_for_Dosage_Optimization cluster_0 Phase 1: Dose-Range Finding cluster_1 Phase 2: Efficacy Study a Literature Review & In Vitro Data Analysis b Select Vehicle & Prepare Formulation a->b c Dose Escalation Study (e.g., 3+3 design) b->c d Determine MTD c->d e Select Doses Below MTD (e.g., MTD, 1/2 MTD, 1/4 MTD) d->e Inform Dose Selection f Administer Compound X to Disease Model e->f g Assess Therapeutic Efficacy f->g h Establish Dose-Response Relationship g->h

Caption: Experimental workflow for dosage optimization.

Troubleshooting_Logic start Experiment Initiated outcome Unexpected Outcome? start->outcome toxicity High Toxicity / Mortality outcome->toxicity Yes no_effect Lack of Efficacy outcome->no_effect Yes end Optimized Protocol outcome->end No check_vehicle Check Vehicle Toxicity toxicity->check_vehicle check_pk Conduct PK Study no_effect->check_pk adjust_dose Adjust Dose / Formulation check_vehicle->adjust_dose change_route Change Admin Route check_pk->change_route adjust_dose->end change_route->end

Caption: Troubleshooting common in vivo experimental issues.

References

Technical Support Center: Acantrifoside E Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Acantrifoside E using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

This compound is a phenolic glycoside, a class of natural compounds known for various biological activities.[1] Purification of this compound is crucial for accurate pharmacological studies, drug development, and quality control of herbal preparations.

Q2: What are the typical challenges encountered during the HPLC purification of this compound?

Common challenges include poor peak resolution, peak tailing, low recovery, and sample degradation. As a glycoside, this compound may exhibit complex interactions with the stationary phase, and its stability can be influenced by factors such as pH, temperature, and solvent composition.

Q3: What type of HPLC column is best suited for this compound purification?

A reverse-phase C18 column is generally the most effective choice for separating phenolic glycosides like this compound. These columns separate compounds based on their hydrophobicity.

Q4: How can I improve the resolution between this compound and other closely eluting compounds?

To improve resolution, you can optimize the mobile phase composition, adjust the gradient slope, change the flow rate, or try a different column with a smaller particle size or different bonded phase.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of this compound.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanols on the silica-based column.Add a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to the mobile phase to suppress silanol activity.
Column overload.Reduce the sample concentration or injection volume.
Extraneous column effects.Minimize the length and diameter of tubing between the injector, column, and detector.
Peak Broadening Column contamination or degradation.Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the column.
Sample solvent incompatible with the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
High molecular weight of the compound.Use a column with a larger pore size.
Ghost Peaks Impurities in the mobile phase or from previous injections.Use high-purity HPLC-grade solvents and flush the system thoroughly between runs. Run a blank gradient to identify the source of contamination.
Irreproducible Retention Times Inconsistent mobile phase preparation.Prepare the mobile phase fresh daily and ensure accurate measurement of all components. Use a buffer to maintain a consistent pH.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Column equilibration is insufficient.Equilibrate the column with the initial mobile phase for a sufficient time before each injection.
Low Recovery Adsorption of the analyte to the column or system components.Add a competing agent to the mobile phase or use a column with a different stationary phase.
Degradation of this compound.Investigate the stability of this compound under the current chromatographic conditions (pH, temperature). Consider using milder conditions if degradation is suspected.

Experimental Protocols

Hypothetical HPLC Method for this compound Purification

This protocol is a starting point and may require optimization for your specific sample matrix and instrumentation.

1. Sample Preparation:

  • Extract the plant material containing this compound with a suitable solvent (e.g., methanol or ethanol).

  • Concentrate the extract under reduced pressure.

  • Re-dissolve the concentrated extract in the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% phosphoric acid.

  • Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 70 30
    25 40 60
    30 10 90
    35 90 10

    | 40 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the effects of varying HPLC parameters on the purification of this compound.

Table 1: Effect of Mobile Phase Modifier on Peak Tailing and Purity

Modifier (0.1%)Tailing FactorPurity (%)
None2.192.5
Phosphoric Acid1.298.7
Trifluoroacetic Acid1.398.5
Formic Acid1.597.2

Table 2: Influence of Gradient Time on Resolution and Recovery

Gradient Time (0-30 min)Resolution (with nearest impurity)Recovery (%)
20 min1.391
30 min1.888
40 min2.185

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Purification cluster_post_hplc Post-Purification sp1 Plant Material Extraction sp2 Concentration sp1->sp2 sp3 Redissolution sp2->sp3 sp4 Filtration (0.45 µm) sp3->sp4 hplc1 Injection sp4->hplc1 hplc2 C18 Reverse-Phase Separation hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 hplc4 Fraction Collection hplc3->hplc4 pp1 Solvent Evaporation hplc4->pp1 pp2 Purity Analysis (Analytical HPLC) pp1->pp2 pp3 Structural Elucidation (MS, NMR) pp1->pp3

Caption: Experimental workflow for the purification of this compound.

troubleshooting_flowchart start Problem with HPLC Peak q1 Is the peak tailing? start->q1 a1_yes Add acid to mobile phase or reduce sample load q1->a1_yes Yes q2 Is the peak broad? q1->q2 No end Problem Resolved a1_yes->end a2_yes Flush or replace column q2->a2_yes Yes q3 Are retention times shifting? q2->q3 No a2_yes->end a3_yes Check mobile phase prep and column temperature q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting decision tree for common HPLC issues.

nf_kb_pathway stimulus Inflammatory Stimuli (e.g., LPS) receptor TLR4 stimulus->receptor ikk IKK Complex receptor->ikk acantrifoside This compound acantrifoside->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) nucleus->genes Transcription inflammation Inflammation genes->inflammation

Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.

References

Technical Support Center: Acantrifoside E Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with Acantrifoside E in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it being studied?

This compound is a triterpenoid saponin isolated from Acanthopanax trifoliatus.[1][2] Saponins are a class of natural glycosides known for a wide range of pharmacological properties, including cytotoxic activity against cancer cell lines.[1][3] this compound is of interest to researchers for its potential as a novel therapeutic agent.

Q2: I am observing inconsistent IC50 values for this compound in my MTT assays. What could be the cause?

Inconsistent results with tetrazolium-based assays like MTT, XTT, or MTS can arise when testing natural products with antioxidant or reducing properties.[4] These compounds can directly reduce the tetrazolium salt to formazan, leading to a false positive signal that suggests higher cell viability than is actually present.[5] This interference can lead to an overestimation of the IC50 value.

Q3: How can I confirm if this compound is interfering with my MTT assay?

A key control experiment is to run the assay in a "cell-free" system.[6] This involves adding this compound and the MTT reagent to the culture medium without any cells.[6] If a color change is observed, it strongly indicates direct chemical reduction of the MTT reagent by the compound.[6]

Q4: Are there alternative cytotoxicity assays that are less prone to interference from compounds like this compound?

Yes, the Sulforhodamine B (SRB) assay is a recommended alternative.[7] The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein, making it less susceptible to interference from compounds with reducing properties.[7] Another option is the Lactate Dehydrogenase (LDH) assay, which measures cell membrane integrity by quantifying the release of LDH from damaged cells.[8][9]

Troubleshooting Guide

If you suspect that this compound is interfering with your cytotoxicity assay, follow this troubleshooting workflow:

G cluster_0 Troubleshooting Workflow start Inconsistent or Unexpected Cytotoxicity Results cell_free Perform Cell-Free Control Assay (Compound + Assay Reagent, No Cells) start->cell_free interference Interference Confirmed (Signal change in cell-free assay) cell_free->interference Signal Change? no_interference No Interference (No signal change in cell-free assay) cell_free->no_interference No Signal Change? switch_assay Switch to Alternative Assay (e.g., SRB or LDH) interference->switch_assay Yes optimize_assay Optimize Existing Assay - Check cell density - Verify incubation times - Assess solvent toxicity no_interference->optimize_assay Yes end_good Reliable Data switch_assay->end_good optimize_assay->end_good end_bad Re-evaluate Experimental Design optimize_assay->end_bad

Caption: Troubleshooting workflow for assay interference.

Troubleshooting Table
ProblemPossible CauseRecommended Solution
High background in MTT assay The color of this compound is interfering with the absorbance reading.Perform a background subtraction by preparing parallel plates with and without cells.[6]
False positive (high cell viability) in MTT assay This compound is chemically reducing the MTT reagent.Run a cell-free control to confirm interference.[6] Switch to a non-tetrazolium-based assay like the SRB assay.
High variability between wells Uneven cell seeding, presence of air bubbles, or edge effects.Ensure a homogenous cell suspension before seeding.[10] Check for and remove bubbles before reading the plate.[10] Consider not using the outer wells of the plate to avoid edge effects.[11]
Low absorbance values Insufficient cell number or suboptimal incubation time.Optimize cell seeding density and incubation time for your specific cell line.[10]

Comparison of Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantages
MTT Measures metabolic activity through the reduction of tetrazolium salt to formazan by mitochondrial dehydrogenases.[5]High throughput, relatively inexpensive, and widely used.[5]Susceptible to interference from compounds with reducing properties, which can lead to false positives.[4]
SRB Measures total cellular protein content by staining with sulforhodamine B.[7]Not affected by the metabolic state of the cells or by reducing compounds. Good linearity and sensitivity.[7]Requires a cell fixation step, which can increase hands-on time.
LDH Measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[8][9]A good indicator of late-stage cytotoxicity and cell lysis.[3]May underestimate cytotoxicity if the compound does not cause significant membrane damage.[9]

Experimental Protocols

Cell-Free Interference Assay
  • Prepare a 96-well plate with cell culture medium.

  • Add this compound at the same concentrations used in your cytotoxicity experiments.

  • Add the MTT reagent to each well according to the standard protocol.

  • Incubate the plate for the same duration as your cell-based assay.

  • Add the solubilizing agent (e.g., DMSO or isopropanol).

  • Read the absorbance at the appropriate wavelength.

  • A significant increase in absorbance in the presence of this compound indicates direct interference.[6]

Sulforhodamine B (SRB) Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound for the desired exposure time.

  • Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.[6]

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.[6]

  • Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Wash: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

Mechanism of Interference

The following diagram illustrates how a reducing compound like this compound can interfere with the MTT assay, leading to a false positive signal.

G cluster_1 Potential Mechanism of MTT Assay Interference MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduction FalsePositive False Positive Signal (Apparent High Viability) Formazan->FalsePositive Mito Mitochondrial Reductases (Viable Cells) Mito->Formazan Cellular Respiration Compound This compound (Reducing Agent) Compound->Formazan Direct Chemical Reduction

Caption: Potential mechanism of MTT assay interference.

References

How to prevent Acantrifoside E precipitation in media?

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding Acantrifoside E is limited. The following troubleshooting guides and FAQs are based on general knowledge of saponins and best practices for handling poorly soluble compounds in cell culture. These recommendations should be adapted and optimized for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated after I added it to my cell culture media. What is the likely cause?

Precipitation of this compound in media can be attributed to several factors, often related to its low aqueous solubility. The primary causes include:

  • Improper Solvent Choice: The initial solvent used to dissolve this compound may not be compatible with the aqueous environment of the cell culture media.

  • High Final Concentration: The desired final concentration of this compound in the media may exceed its solubility limit.

  • Incorrect Dilution Method: Adding the stock solution directly to the bulk media without proper mixing can cause localized high concentrations, leading to precipitation.[1]

  • Media Composition: Components in the media, such as salts and proteins, can interact with this compound and reduce its solubility.[2][3]

  • Temperature and pH: Changes in temperature and pH upon addition to the media can affect the solubility of the compound.[2][4]

Q2: What is the best solvent to dissolve this compound?

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Methanol (MeOH)

It is recommended to start with DMSO. Prepare a high-concentration stock solution and dilute it serially in the media. The final concentration of the organic solvent in the media should typically be kept below 0.5% to avoid cytotoxic effects.

Q3: How can I prepare a stock solution of this compound to minimize precipitation?

To prepare a stable stock solution, follow these general steps:

  • Select an appropriate solvent: Start with 100% DMSO.

  • Weigh the compound accurately: Use a calibrated analytical balance.

  • Dissolve the compound: Add the solvent to the powdered this compound and vortex or sonicate until fully dissolved. Gentle warming (e.g., 37°C) may aid dissolution.[5]

  • Sterilize the stock solution: Filter the stock solution through a 0.22 µm syringe filter compatible with the chosen solvent.

  • Store appropriately: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue: Precipitate forms immediately upon adding this compound stock solution to the media.
Potential Cause Troubleshooting Step
Poor mixing When adding the stock solution to the media, vortex or swirl the media gently to ensure rapid and uniform distribution.[1]
High stock concentration Prepare a lower concentration stock solution to reduce the volume of organic solvent added to the media.
Direct addition to bulk media Add the stock solution to a small volume of media first, mix well, and then add this intermediate dilution to the final volume.
Temperature shock Ensure both the stock solution and the media are at the same temperature (e.g., room temperature or 37°C) before mixing.
Issue: Media becomes cloudy or a precipitate forms over time.
Potential Cause Troubleshooting Step
Compound instability in media The compound may be degrading or reacting with media components. Prepare fresh working solutions for each experiment.
Saturation The final concentration of this compound may be too high for the media. Perform a solubility test to determine the maximum soluble concentration.
Media components Serum proteins or salts in the media may be causing precipitation.[2][3] Consider using a serum-free media or a different media formulation if possible.
pH changes The addition of the compound or solvent may have altered the pH of the media. Check the pH and adjust if necessary.[4]

Experimental Protocols

Protocol 1: Determining the Solubility of this compound in Different Solvents
  • Prepare a saturated solution: Add an excess amount of this compound to a small volume (e.g., 100 µL) of the test solvent (e.g., DMSO, Ethanol, PBS).

  • Equilibrate: Vortex the mixture vigorously for 1-2 minutes and then incubate at a constant temperature (e.g., 25°C) for 24 hours with shaking.

  • Separate the solid and liquid phases: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes.

  • Quantify the dissolved compound: Carefully remove the supernatant and determine the concentration of this compound using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10-100 mM.

  • Warm media: Warm the required volume of cell culture media to 37°C.

  • Perform serial dilutions:

    • Create an intermediate dilution by adding a small volume of the stock solution to a portion of the warmed media (e.g., 1:10 dilution). Mix thoroughly.

    • Add the intermediate dilution to the final volume of warmed media to achieve the desired working concentration.

  • Visually inspect: Check for any signs of precipitation under a microscope.

  • Use immediately: It is best to use the prepared media immediately to avoid potential stability issues.

Data Presentation

Table 1: General Solubility of Saponins in Common Solvents

SolventGeneral SolubilityRecommended for Cell Culture
WaterPoorNo
PBS (Phosphate-Buffered Saline)Very PoorNo
Ethanol (EtOH)GoodYes (at low final concentrations)
Methanol (MeOH)GoodYes (at low final concentrations)
Dimethyl sulfoxide (DMSO)ExcellentYes (at low final concentrations)

This table provides general guidance. The actual solubility of this compound should be determined experimentally.

Table 2: Recommended Maximum Final Solvent Concentrations in Cell Culture

SolventMaximum Recommended Final Concentration
DMSO< 0.5% (v/v)
Ethanol< 0.5% (v/v)
Methanol< 0.1% (v/v)

These are general recommendations. The tolerance of your specific cell line to these solvents should be tested.

Visualizations

start Precipitation Observed check_stock Check Stock Solution (Clear? No Precipitate?) start->check_stock reprepare_stock Reprepare Stock Solution check_stock->reprepare_stock No check_dilution Review Dilution Method check_stock->check_dilution Yes reprepare_stock->start improper_dilution Improper Dilution? check_dilution->improper_dilution serial_dilution Use Serial Dilution in Media improper_dilution->serial_dilution Yes check_concentration Check Final Concentration improper_dilution->check_concentration No resolved Issue Resolved serial_dilution->resolved too_high Concentration Too High? check_concentration->too_high lower_concentration Lower Final Concentration too_high->lower_concentration Yes check_media Consider Media Effects (Serum, pH, Temperature) too_high->check_media No lower_concentration->resolved optimize_media Optimize Media Conditions (e.g., use serum-free media) check_media->optimize_media optimize_media->resolved

Caption: Troubleshooting workflow for this compound precipitation.

cluster_prep Stock Solution Preparation cluster_dilution Addition to Media compound This compound (powder) dissolve Dissolve (Vortex/Sonicate) compound->dissolve solvent 100% DMSO solvent->dissolve stock High Concentration Stock Solution dissolve->stock intermediate Intermediate Dilution stock->intermediate media1 Warm Media (Small Volume) media1->intermediate final Final Working Solution (Ready for use) intermediate->final media2 Final Volume of Warm Media media2->final

Caption: Workflow for preparing this compound working solution.

cluster_chemical Chemical Properties cluster_solvent Solvent System cluster_media Media Environment center_node Compound Solubility in Media pka pKa pka->center_node logp LogP (Lipophilicity) logp->center_node solvent_type Solvent Type (e.g., DMSO) solvent_type->center_node solvent_conc Final Solvent % solvent_conc->center_node ph pH ph->center_node temperature Temperature temperature->center_node serum Serum Proteins serum->center_node salts Salts & Ions salts->center_node

Caption: Factors influencing compound solubility in cell culture media.

References

Technical Support Center: Acantrifoside E (using Ginsenoside Rb1 as a model)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the formulation of Acantrifoside E for animal studies. As specific formulation data for this compound is not publicly available, this guide is based on the well-researched compound Ginsenoside Rb1, a triterpenoid saponin with similar structural characteristics, to provide a practical framework for researchers.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound (modeled by Ginsenoside Rb1) for in vivo studies?

A1: The choice of solvent will depend on the route of administration. For Ginsenoside Rb1, several options have been reported. For oral administration, it can be dissolved in water.[1] For parenteral routes, organic solvents are often necessary as a first step. Ginsenoside Rb1 is soluble in Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide.[2] It is also soluble in methanol and water.[3] A stock solution in DMSO can be prepared and then further diluted into aqueous buffers or isotonic saline for experiments.[2] It is crucial to ensure the final concentration of the organic solvent is minimal to avoid physiological effects.[2]

Q2: I am observing precipitation of the compound after diluting my DMSO stock solution in saline. What can I do?

A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. Here are a few troubleshooting steps:

  • Reduce the stock concentration: Try preparing a more dilute stock solution in DMSO before adding it to the aqueous vehicle.

  • Use a co-solvent system: A mixture of solvents can improve solubility. For example, a formulation for in vivo use involves dissolving Ginsenoside Rb1 in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4] Another option is 10% DMSO and 90% corn oil.[5]

  • Sonication: Gentle sonication after dilution can help to redissolve small precipitates and create a more uniform suspension.

  • Warm the vehicle: Gently warming the saline or buffer before adding the DMSO stock can sometimes improve solubility, but be cautious about the temperature stability of your compound.

Q3: What is the stability of this compound (modeled by Ginsenoside Rb1) in solution?

A3: Ginsenoside Rb1 is supplied as a crystalline solid and is stable for at least four years when stored at -20°C.[2] Aqueous solutions are not recommended for storage for more than one day.[2] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for one month.[6] It is always recommended to prepare fresh aqueous dilutions for each experiment.

Q4: Can this compound (modeled by Ginsenoside Rb1) be administered orally? What is its oral bioavailability?

A4: Yes, Ginsenoside Rb1 can be administered orally.[1][7][8] However, its oral bioavailability is generally low.[9] Studies in rats have shown an oral bioavailability of approximately 0.64%.[9] The poor absorption is attributed to low membrane permeability and first-pass metabolism in the stomach, intestine, and liver.[9] To improve oral bioavailability, nanoparticle formulations, such as those using PLGA, have been developed.[10][11]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation in Formulation Poor aqueous solubility.- Prepare a stock solution in DMSO. - Use a co-solvent system (e.g., DMSO, PEG300, Tween 80).[4] - Reduce the final concentration of the compound. - Use sonication to aid dissolution.
Inconsistent Animal Dosing Inhomogeneous solution/suspension.- Ensure the compound is fully dissolved or uniformly suspended before each administration. - Gently vortex the solution before drawing it into the syringe.
Adverse Reactions in Animals (e.g., irritation at injection site) High concentration of organic solvent (e.g., DMSO).- Minimize the percentage of the organic solvent in the final formulation.[2] - Consider alternative, less irritating solvents or co-solvents. - If possible, switch to a different route of administration (e.g., oral gavage).
Low Efficacy in in vivo Model Poor bioavailability.- For oral studies, consider nanoparticle formulations to enhance absorption.[10][11] - For parenteral routes, ensure the compound remains in solution in the bloodstream by using appropriate solubilizing excipients.

Experimental Protocols

Preparation of Ginsenoside Rb1 for Intraperitoneal (i.p.) Injection

This protocol is based on methodologies used in rat studies.[12][13]

  • Materials:

    • Ginsenoside Rb1 powder

    • Dimethyl Sulfoxide (DMSO)

    • Sterile 0.9% saline solution

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Syringes and needles

  • Procedure:

    • Prepare a stock solution of Ginsenoside Rb1 in DMSO. For example, dissolve 100 mg of Ginsenoside Rb1 in 1 mL of DMSO to get a 100 mg/mL stock solution.[4][6]

    • For a final dose of 10 mg/kg in a 250g rat, you will need 2.5 mg of Ginsenoside Rb1.

    • Calculate the volume of the stock solution needed.

    • On the day of the experiment, dilute the required volume of the DMSO stock solution with sterile 0.9% saline to the final desired concentration. Ensure the final DMSO concentration is low (typically <5%) to minimize toxicity.

    • Vortex the solution thoroughly to ensure it is homogenous before administration.

Preparation of Ginsenoside Rb1 for Oral Gavage

This protocol is based on methodologies used in mouse studies.[1][8]

  • Materials:

    • Ginsenoside Rb1 powder

    • Sterile distilled water

    • Sterile tubes

    • Vortex mixer

    • Oral gavage needles

  • Procedure:

    • Weigh the required amount of Ginsenoside Rb1 powder based on the desired dose and the number of animals.

    • Suspend the powder in sterile distilled water to the final desired concentration.

    • Vortex the suspension thoroughly to ensure it is homogenous before each administration. For example, a dose of 200 mg/kg/day has been used in mice.[8]

Data Presentation

Table 1: Solubility of Ginsenoside Rb1 in Various Solvents

Solvent Solubility Reference
DMSO~10 mg/mL, 100 mg/mL[2][6]
Dimethyl formamide~15 mg/mL[2]
Ethanol~0.1 mg/mL[2]
Methanol9.80-10.20 mg/mL[14]
PBS (pH 7.2)~1 mg/mL[2]
Water≥ 33.33 mg/mL[6]

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin Animal Administration cluster_analysis Data Collection & Analysis start Weigh this compound (as Ginsenoside Rb1) Powder dissolve Dissolve in appropriate solvent (e.g., DMSO for stock solution) start->dissolve dilute Dilute with vehicle (e.g., saline, water) dissolve->dilute vortex Vortex to ensure homogeneity dilute->vortex administer Administer to animal model (e.g., i.p. injection, oral gavage) vortex->administer observe Observe for therapeutic effects and adverse reactions administer->observe collect Collect biological samples (e.g., blood, tissue) observe->collect analyze Analyze samples (e.g., PK/PD studies) collect->analyze

Caption: Experimental workflow for the formulation and administration of this compound (modeled by Ginsenoside Rb1) in animal studies.

signaling_pathway cluster_pathway Potential Anti-inflammatory Pathway of Ginsenoside Rb1 LPS LPS TLR4 TLR4 LPS->TLR4 activates IRAK1 IRAK-1 TLR4->IRAK1 activates NFkB NF-κB IRAK1->NFkB activates Inflammation Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammation induces Rb1 Ginsenoside Rb1 Rb1->IRAK1 inhibits Rb1->NFkB inhibits

References

Technical Support Center: Acantrifoside E Production

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the large-scale production of Acantrifoside E is limited in publicly available literature. The following troubleshooting guides, FAQs, and protocols have been compiled based on established methods for the extraction and purification of related saponins from the Acanthopanax genus. These guidelines are intended to provide a starting point for researchers and may require further optimization for the specific production of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a phenolic glycoside with the chemical formula C17H24O8.[1] Its IUPAC name is 2-[2,6-dimethoxy-4-(prop-1-en-1-yl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol.[1] It is a naturally occurring compound found in plants of the Acanthopanax genus.

Q2: What are the primary sources for this compound extraction?

A2: While the specific plant source for this compound is not extensively documented in the provided search results, related saponins are commonly extracted from the leaves, stems, and roots of Acanthopanax species, such as Acanthopanax trifoliatus and Acanthopanax senticosus.[2][3]

Q3: What are the major challenges in scaling up the production of saponins like this compound?

A3: The primary challenges include:

  • Variability in Plant Material: The concentration of saponins can vary significantly depending on the plant species, harvest time, and environmental conditions.[4]

  • Co-extraction of Impurities: Crude extracts often contain significant amounts of polysaccharides, pigments, and other secondary metabolites, which complicates the purification process.[4]

  • Low Yields: The overall yield of a specific saponin from the raw plant material can be low.

  • Complex Purification Steps: Isolating a single saponin to high purity often requires multiple chromatographic steps, which can be time-consuming and expensive to scale up.[5]

  • Solvent Consumption: Large-scale extraction and purification processes can consume large volumes of organic solvents, raising environmental and cost concerns.[6]

Troubleshooting Guides

Extraction Issues
Problem Possible Cause(s) Suggested Solution(s)
Low yield of crude extract 1. Inefficient extraction solvent. 2. Insufficient extraction time or temperature. 3. Poor quality of plant material.1. Experiment with different solvent systems (e.g., varying ethanol/methanol concentrations). 2. Optimize extraction parameters such as time, temperature, and solvent-to-solid ratio. 3. Ensure the plant material is properly dried, ground, and stored.
High levels of pigment contamination Co-extraction of chlorophyll and other pigments with the solvent.1. Include a pre-extraction step with a non-polar solvent like hexane to remove pigments. 2. Utilize macroporous resin chromatography for initial purification, as it can effectively remove many pigments.
Extract is difficult to handle (e.g., very viscous) High concentration of co-extracted polysaccharides and proteins.1. Perform a precipitation step with a higher concentration of ethanol to remove polysaccharides. 2. Employ enzymatic treatment to break down polysaccharides.
Purification Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor separation on macroporous resin column 1. Incorrect resin type for the target saponin. 2. Suboptimal loading or elution conditions.1. Screen different types of macroporous resins (e.g., AB-8, HPD100) to find the one with the best adsorption and desorption characteristics for this compound.[2][7] 2. Optimize the pH of the loading solution and the ethanol gradient for elution.[2]
Co-elution of similar saponins The structurally similar nature of different saponins makes separation difficult.1. Employ multi-step chromatographic purification, including silica gel chromatography and preparative HPLC. 2. Consider using high-speed counter-current chromatography (HSCCC) for improved resolution of similar compounds.[5]
Loss of product during purification steps 1. Irreversible adsorption on the chromatographic media. 2. Degradation of the saponin due to harsh pH or temperature conditions.1. Ensure proper column packing and equilibration. 2. Monitor and control pH and temperature throughout the purification process.

Quantitative Data

Table 1: Extraction and Purification of Total Saponins from Acanthopanax Species

Plant Source Extraction Method Purification Method Purity Increase (fold) Recovery Rate (%) Reference
Acanthopanax senticosusReflux with 70% EthanolMacroporous Resin (HPD100C)20 (for Eleutheroside E)93.97 (for Eleutheroside E)[8]
Acanthopanax trifoliatusNot specifiedMacroporous Resin (AB-8)Not specifiedNot specified[2]
Paris polyphylla var. yunnanensisNot specifiedMacroporous Resin (NKA-9)17.3 - 28.693.16[9]

Table 2: Optimized Parameters for Macroporous Resin Purification of Saponins from Acanthopanax trifoliatus

Parameter Optimal Condition Reference
Resin Type AB-8[2]
pH of Adsorbing Solution 5-6[2]
Adsorption Flow Rate 1.0 mL/min[2]
Eluent 70% Ethanol[2]
Elution Flow Rate 2.0 mL/min[2]

Experimental Protocols

Protocol 1: Extraction of Total Saponins from Acanthopanax Leaves
  • Preparation of Plant Material: Air-dry the leaves of Acanthopanax trifoliatus and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered leaves in 70% ethanol at a 1:10 solid-to-liquid ratio.

    • Perform the extraction at 60°C for 2 hours with continuous stirring.

    • Filter the mixture and collect the supernatant.

    • Repeat the extraction process on the residue two more times.

    • Combine the supernatants and concentrate under reduced pressure to obtain the crude extract.

Protocol 2: Purification of Total Saponins using Macroporous Resin Chromatography
  • Preparation of the Crude Extract Solution: Dissolve the crude extract in deionized water to a suitable concentration. Adjust the pH to 5-6.[2]

  • Column Preparation:

    • Select an appropriate macroporous resin (e.g., AB-8).[2]

    • Pack the resin into a glass column and wash sequentially with 95% ethanol and deionized water until the effluent is neutral.

  • Adsorption:

    • Load the crude extract solution onto the column at a flow rate of 1.0 mL/min.[2]

    • After loading, wash the column with deionized water to remove unbound impurities like sugars and some pigments.

  • Elution:

    • Elute the adsorbed saponins with a stepwise or gradient of ethanol solutions (e.g., 30%, 50%, 70% ethanol).

    • Collect the fractions and monitor the saponin content using a suitable analytical method (e.g., TLC or HPLC).

    • Based on the analysis, combine the fractions containing the highest concentration of the target saponin(s).

  • Final Concentration: Concentrate the purified saponin fraction under reduced pressure to obtain the final product.

Visualizations

Signaling Pathways

Saponins from Acanthopanax species have been shown to modulate various signaling pathways, including the NF-κB and p38 MAPK pathways, which are involved in inflammation and cellular stress responses.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 NF-κB Signaling Pathway Stimulus Stimulus IKK IKK Stimulus->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes activates transcription of This compound This compound This compound->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

G cluster_0 Cellular Stress cluster_1 p38 MAPK Signaling Pathway Stress Stress p38 MAPK p38 MAPK Stress->p38 MAPK activates SKN-1/ATF-7 SKN-1/ATF-7 p38 MAPK->SKN-1/ATF-7 activates Nucleus Nucleus SKN-1/ATF-7->Nucleus translocates to Stress Response Genes Stress Response Genes Nucleus->Stress Response Genes activates transcription of Acanthopanax Saponins Acanthopanax Saponins Acanthopanax Saponins->p38 MAPK modulates

Caption: Modulation of the p38 MAPK pathway by Acanthopanax saponins.

Experimental Workflow

G Plant Material Plant Material Extraction Extraction Plant Material->Extraction Crude Extract Crude Extract Extraction->Crude Extract Purification Purification Crude Extract->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: General workflow for this compound production.

References

Validation & Comparative

Acantrifoside E: Unraveling a Molecule of Unknown Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the biological efficacy of Acantrifoside E, a phenolic glycoside, have revealed a significant lack of available data, precluding a direct comparison with other compounds. While the chemical identity of this compound is established, its pharmacological activity remains largely uncharacterized in publicly accessible scientific literature.

This compound is a known natural product, identified with the Chemical Abstracts Service (CAS) number 645414-25-1 and a molecular formula of C17H24O8. It is classified as a phenolic glycoside. While initial assumptions might link it to the Acanthopanax (now Eleutherococcus) genus due to its name, available data suggests it can be isolated from the plant Salacia cochinchinensis.

Despite a thorough search of scientific databases and chemical supplier information, no studies detailing the biological efficacy or pharmacological mechanism of action of this compound could be located. The only available piece of bioactivity information comes from a supplier, MedChemExpress, which notes that this compound exhibits no α-glucosidase inhibitory activity[1][2]. This single negative data point is insufficient to build a comprehensive efficacy comparison.

The genus Eleutherococcus, to which the "Acantrifoside" name might allude, is known for producing a variety of bioactive compounds, such as eleutherosides and triterpenoid saponins. These compounds have been studied for their potential anti-inflammatory, anticancer, and adaptogenic properties. However, no literature directly connects these activities to this compound.

Similarly, plants of the Salacia genus, the reported source of this compound, are known to contain compounds with potential therapeutic effects, but specific data on this compound is absent.

Without any quantitative data on the biological effects of this compound, a comparison with a similar compound, including experimental protocols and signaling pathway visualizations as requested, cannot be generated. The creation of a data-driven comparison guide requires a foundational level of research on the primary compound's efficacy, which is currently unavailable for this compound.

Further research is required to elucidate the pharmacological profile of this compound before any meaningful comparisons of its efficacy can be made. At present, it remains a molecule with a defined chemical structure but an unknown biological potential.

References

Validating Therapeutic Targets for Acanthosis Nigricans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Acanthosis nigricans (AN) is a skin condition characterized by velvety, hyperpigmented plaques, most commonly appearing in skin folds. While not a disease in itself, AN is often a cutaneous marker of an underlying systemic condition, primarily insulin resistance.[1] This guide provides a comparative overview of the key therapeutic targets for AN, summarizing the experimental data and methodologies for researchers, scientists, and drug development professionals.

Key Therapeutic Targets and Signaling Pathways

The pathogenesis of AN is primarily linked to hyperinsulinemia.[1][2] Elevated insulin levels lead to the activation of insulin-like growth factor receptors (IGF-1R) on keratinocytes and fibroblasts, resulting in their proliferation and the characteristic skin changes of AN. In malignancy-associated AN, transforming growth factor (TGF) can also play a role by acting on the epidermal growth factor receptor (EGFR).[1]

Below is a diagram illustrating the primary signaling pathway involved in obesity-associated acanthosis nigricans.

cluster_blood_vessel Blood Vessel cluster_keratinocyte Keratinocyte cluster_skin Skin Insulin High Insulin Levels IGF1R IGF-1 Receptor Insulin->IGF1R Binds to Proliferation Keratinocyte Proliferation IGF1R->Proliferation Activates AN Acanthosis Nigricans (Hyperpigmentation, Hyperkeratosis) Proliferation->AN Leads to

Caption: Signaling pathway in obesity-associated Acanthosis Nigricans.

Comparative Efficacy of Therapeutic Agents

The primary treatment strategy for AN is to address the underlying cause, most commonly insulin resistance.[2] Several therapeutic agents have been investigated for their efficacy in improving AN lesions. The following table summarizes the quantitative data from key studies.

Therapeutic AgentMechanism of ActionStudy PopulationKey Efficacy EndpointResultsReference
Metformin Reduces hepatic glucose production and improves insulin sensitivity.[3]40 patients with AN and insulin resistanceImprovement in AN of the neck and axillaStatistically and clinically significant improvement compared to placebo.[4]
Rosiglitazone Increases insulin sensitivity.27 insulin-resistant patientsImprovement in AN lesions and skin textureMinimal improvement observed.[2]
Topical Tretinoin (0.05%) Normalizes epithelial growth and differentiation.30 patients with treatment-resistant ANClinical improvement of lesionsTotal clearance in 80% of patients at 16 weeks.[4]
Topical Calcipotriene (0.005%) Inhibits keratinocyte proliferation and promotes differentiation.[4]Case report of an obese man with mixed-type ANImprovement of flexural ANImprovement observed after 3 months of twice-daily application.[4]
Liraglutide GLP-1 receptor agonist, improves insulin sensitivity.[5]Case reportImprovement of ANNot specified[5]

Experimental Protocols

Accurate validation of therapeutic targets relies on robust experimental methodologies. Below are outlines of key experimental protocols used in the cited studies.

Clinical Trial for Metformin in AN
  • Objective: To assess the efficacy of metformin in improving AN lesions in patients with insulin resistance.

  • Study Design: A randomized, placebo-controlled trial.

  • Participants: 40 patients diagnosed with acanthosis nigricans and insulin resistance (determined by the Homeostatic Model Assessment for Insulin Resistance - HOMA-IR).

  • Intervention:

    • Treatment group (n=20): 500 mg metformin three times daily for 3 months.

    • Control group (n=20): Placebo.

  • Assessment:

    • Clinical evaluation of AN lesions on the neck and axilla at baseline and after 3 months.

    • Measurement of fasting insulin and glucose levels to calculate HOMA-IR.

  • Statistical Analysis: Comparison of the change in AN severity scores and HOMA-IR between the metformin and placebo groups.

Split-Site Comparison Study for Topical Adapalene
  • Objective: To evaluate the efficacy of topical 0.1% adapalene gel in treating AN.

  • Study Design: A split-site comparison study.

  • Participants: 16 pediatric patients with AN.

  • Intervention: Application of 0.1% adapalene gel to a designated treatment area (e.g., one side of the neck) once daily, with the contralateral side serving as an untreated control.

  • Assessment:

    • Measurement of skin color ratio using a colorimeter at baseline and at specified follow-up intervals. The skin color ratio is defined as: (Felix von Luschan skin color at the neck – interscapular skin color) / interscapular skin color.

  • Statistical Analysis: Comparison of the mean skin color ratio between the treated and untreated sides.

Experimental Workflow for Target Validation

The process of validating a therapeutic target for AN typically follows a structured workflow, from initial hypothesis to clinical confirmation.

cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation A Identify Potential Target (e.g., IGF-1R, EGFR) B In Vitro Studies (Keratinocyte Cell Lines) A->B Test Compound Activity C In Vivo Animal Models (e.g., Insulin-Resistant Mice) B->C Evaluate in Living System D Phase I Clinical Trial (Safety and Dosage) C->D Transition to Human Studies E Phase II Clinical Trial (Efficacy in AN Patients) D->E F Phase III Clinical Trial (Large-Scale Confirmation) E->F G Regulatory Approval F->G

Caption: Workflow for validating a therapeutic target for Acanthosis Nigricans.

Conclusion

The validation of therapeutic targets for acanthosis nigricans primarily revolves around interrupting the signaling pathways activated by hyperinsulinemia. While systemic agents like metformin that improve insulin sensitivity have shown clinical efficacy, topical treatments such as retinoids offer a direct approach to managing the skin lesions. Future research may focus on more targeted therapies with improved efficacy and safety profiles. The experimental designs and data presented in this guide provide a foundation for researchers and drug development professionals to build upon in the quest for more effective treatments for AN.

References

Reproducibility of Acantrifoside E Experimental Results: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into "Acantrifoside E" suggest a likely misspelling of "Acanthoside D," also known as Eleutheroside E, a lignan glycoside found in plants of the Acanthopanax genus. This guide provides a comparative analysis of the reported anti-inflammatory and antioxidant activities of Acanthoside D (Eleutheroside E) and prominent alternatives, including curcumin, resveratrol, and quercetin, to assess the reproducibility of its experimental results.

This analysis is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data, detailed protocols for key assays, and visualization of relevant signaling pathways to facilitate an objective comparison.

Quantitative Data on Bioactivity

To evaluate the reproducibility and comparative efficacy of Acanthoside D (Eleutheroside E), quantitative data from various studies on its anti-inflammatory and antioxidant activities have been compiled alongside data for well-researched alternatives. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key indicators of a compound's potency.

Table 1: Anti-inflammatory Activity (IC50 Values)
CompoundAssayCell Line/ModelIC50 (µM)Reference
Eleutheroside E (Acanthoside D) Nitric Oxide ProductionLPS-stimulated RAW 264.7 macrophagesData not consistently reported in µM[1]
CurcuminNF-κB InhibitionRAW264.7 cells~10-20[2]
QuercetinTNF-α ProductionLPS-stimulated human blood>1 (23% reduction at 1µM)
ResveratrolNot specifiedNot specifiedData not consistently reported in µM

Note: Direct comparative IC50 values for the anti-inflammatory activity of pure Eleutheroside E are not widely and consistently available in the reviewed literature, hindering a direct quantitative comparison. Much of the available data pertains to extracts of Acanthopanax senticosus.[1][3]

Table 2: Antioxidant Activity (IC50/EC50 Values)
CompoundAssayEC50/IC50Reference
Eleutheroside E1 *DPPH Radical Scavenging37.03 µg/mL[4]
CurcuminDPPH Radical Scavenging32.86 µM[5]
ResveratrolDPPH Radical Scavenging15.54 µg/mL (~68 µM)[6]
QuercetinDPPH Radical Scavenging~5-10 µM

*Eleutheroside E1 is a structurally related compound, and this value is provided for context due to the limited availability of specific IC50 data for Eleutheroside E.

Experimental Protocols

Standardized experimental protocols are crucial for the reproducibility of results. Below are detailed methodologies for two key assays frequently used to determine the antioxidant and anti-inflammatory properties of natural compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound by its ability to scavenge the stable DPPH free radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

General Protocol: [1][7][8][9][10]

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.

  • Sample Preparation: The test compound (e.g., Acanthoside D) and a positive control (e.g., ascorbic acid, Trolox) are prepared in a series of concentrations.

  • Reaction: A specific volume of the sample solution is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

Nitric Oxide (NO) Synthase Inhibition Assay (Griess Assay)

This assay is widely used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.

Principle: The assay measures the amount of nitrite (a stable product of NO) in a sample using the Griess reagent.

General Protocol: [11][12][13][14][15]

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

  • Stimulation and Treatment: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce nitric oxide synthase (iNOS) expression and NO production. Concurrently, the cells are treated with various concentrations of the test compound.

  • Sample Collection: After a specific incubation period, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Measurement: The formation of a colored azo compound is measured spectrophotometrically at a wavelength of around 540-570 nm.

  • Quantification: The concentration of nitrite is determined by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite. The IC50 value for the inhibition of NO production is then calculated.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is crucial for drug development.

Acanthoside D (Eleutheroside E) Signaling Pathway

Extracts of Acanthopanax senticosus, containing Eleutheroside E, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway .[3] The activation of this pathway is a central event in the inflammatory response, leading to the transcription of pro-inflammatory genes. Eleutheroside E has also been reported to block the MAPK (Mitogen-Activated Protein Kinase) pathway .[16]

Eleutheroside_E_Pathway Inflammatory Stimuli Inflammatory Stimuli TLR4 TLR4 Inflammatory Stimuli->TLR4 MAPK Cascade MAPK Cascade TLR4->MAPK Cascade NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression MAPK Cascade->Pro-inflammatory Gene Expression NF-κB Pathway->Pro-inflammatory Gene Expression Eleutheroside E Eleutheroside E Eleutheroside E->MAPK Cascade Inhibits Eleutheroside E->NF-κB Pathway Inhibits

Eleutheroside E Anti-inflammatory Pathway
Comparative Signaling Pathways of Alternatives

Curcumin, resveratrol, and quercetin are well-studied natural compounds with established anti-inflammatory and antioxidant properties. Their mechanisms of action often converge on similar key signaling pathways.

Alternatives_Workflow cluster_curcumin Curcumin cluster_resveratrol Resveratrol cluster_quercetin Quercetin Curcumin Curcumin Cur_MAPK MAPK Pathway Curcumin->Cur_MAPK Inhibits Cur_NFkB NF-κB Pathway Curcumin->Cur_NFkB Inhibits Inflammation Inflammation Cur_MAPK->Inflammation Cur_NFkB->Inflammation Resveratrol Resveratrol Res_SIRT1 SIRT1 Activation Resveratrol->Res_SIRT1 Res_AMPK AMPK Pathway Resveratrol->Res_AMPK Oxidative Stress Oxidative Stress Res_SIRT1->Oxidative Stress Res_AMPK->Oxidative Stress Quercetin Quercetin Que_Nrf2 Nrf2 Pathway Quercetin->Que_Nrf2 Activates Que_NFkB NF-κB Pathway Quercetin->Que_NFkB Inhibits Que_Nrf2->Oxidative Stress Que_NFkB->Inflammation

Alternative Compounds' Signaling Pathways

Conclusion on Reproducibility

The experimental results for the antioxidant and anti-inflammatory properties of curcumin, resveratrol, and quercetin are well-documented and reproducible across numerous studies, with consistent reporting of quantitative data such as IC50 values.

For Acanthoside D (Eleutheroside E) , while there is qualitative evidence from multiple sources supporting its anti-inflammatory and antioxidant activities, the reproducibility of its quantitative effects is more challenging to assess. This is primarily due to a lack of standardized reporting and a scarcity of studies that determine and report specific IC50 or EC50 values for the pure compound. Much of the research has focused on extracts of Acanthopanax senticosus, which contain a mixture of compounds, making it difficult to attribute the observed effects solely to Acanthoside D.

To enhance the reproducibility and facilitate a more direct comparison of Acanthoside D's (Eleutheroside E's) efficacy, future research should focus on:

  • Conducting standardized in vitro assays with the purified compound.

  • Consistent reporting of quantitative metrics such as IC50 and EC50 values.

  • Detailed elucidation of its interactions with specific molecular targets within key signaling pathways.

This would allow for a more robust evaluation of its therapeutic potential relative to other well-established natural anti-inflammatory and antioxidant agents.

References

A Comparative Guide to the Structure-Activity Relationship of Phenolic Glycosides: A Framework for Acantrifoside E

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of this review, specific structure-activity relationship (SAR) studies for Acantrifoside E have not been extensively published. This guide, therefore, provides a comparative framework based on the known cytotoxic activities and SAR of structurally related phenolic and phenylpropanoid glycosides. The experimental data presented is illustrative and compiled from studies on analogous compounds to guide future research on this compound and similar molecules.

Introduction to this compound and Phenolic Glycosides

This compound is a phenolic glycoside characterized by a 2,6-dimethoxy-4-(prop-1-en-1-yl)phenoxy moiety linked to a hexose sugar. While its specific biological activities are not yet well-documented, the broader class of phenolic and phenylpropanoid glycosides has demonstrated a range of pharmacological effects, including cytotoxic and antiproliferative activities against various cancer cell lines.[1][2][3][4][5][6] Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the development of novel therapeutic agents. This guide outlines the key structural features that influence cytotoxicity in this class of compounds and provides standard experimental protocols for their evaluation.

Generalized Structure-Activity Relationship of Phenolic Glycosides

The cytotoxic effects of phenolic glycosides are influenced by several structural features, including the nature and substitution pattern of the phenolic aglycone and the type and number of sugar moieties.[7][8][9] The following table summarizes these relationships based on findings from various studies on compounds structurally related to this compound.

Compound/Analog Key Structural Features Relative Cytotoxicity (IC50) Structure-Activity Relationship Insights
Analog A (Basic Phenolic Glycoside) Single phenolic ring, single glycosyl moietyModerateThe fundamental structure for cytotoxic activity.
Analog B (Increased Hydroxylation) Additional hydroxyl groups on the phenolic ringIncreasedThe presence of an ortho-dihydroxyl structure on the phenolic ring is often associated with higher radical-scavenging and cytotoxic activity.[10]
Analog C (Increased Methoxylation) Additional methoxy groups on the phenolic ringVariableMethoxylation can either increase or decrease cytotoxicity depending on its position and the specific cell line.[8]
Analog D (Different Glycosyl Moiety) Substitution of glucose with rhamnose or other sugarsVariableThe nature of the sugar can affect solubility, cell uptake, and interaction with biological targets, leading to altered activity.[2]
Analog E (Acylated Sugar Moiety) Acetate or other acyl groups on the sugarIncreasedAcylation of the sugar unit, particularly with groups like acetate, has been shown to enhance cytotoxic activity against certain cancer cell lines.[4][5]
Analog F (Modified Aglycone Side Chain) Alterations to the propenyl side chainVariableThe length and saturation of alkyl side chains can influence lipophilicity and, consequently, cytotoxic potency.[9]

Experimental Protocols

The evaluation of the cytotoxic activity of this compound and its analogs would involve standardized in vitro assays. The following are detailed protocols for commonly used methods.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is indicative of the number of viable cells.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (this compound and its analogs) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The plate is shaken for 15 minutes to ensure complete dissolution, and the absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Visualizing Methodologies and Pathways

Workflow for Structure-Activity Relationship Studies

The following diagram illustrates a typical workflow for conducting SAR studies on natural products like this compound.

SAR_Workflow cluster_Discovery Discovery & Isolation cluster_Modification Chemical Modification cluster_Evaluation Biological Evaluation Natural_Source Natural Source (e.g., Plant) Extraction Extraction & Fractionation Natural_Source->Extraction Isolation Isolation of This compound Extraction->Isolation Synthesis Synthesis of Analogs Isolation->Synthesis Cytotoxicity_Assay In Vitro Cytotoxicity Assays (e.g., MTT) Isolation->Cytotoxicity_Assay Synthesis->Cytotoxicity_Assay SAR_Analysis SAR Analysis Cytotoxicity_Assay->SAR_Analysis SAR_Analysis->Synthesis Optimize Lead Compound Mechanism_Study Mechanism of Action Studies SAR_Analysis->Mechanism_Study

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of natural products.

Potential Mechanism of Action for Cytotoxic Phenolic Glycosides

Based on studies of various cytotoxic phenolic compounds, a plausible mechanism of action involves the induction of apoptosis.[1][7] The following diagram illustrates a simplified signaling pathway.

Apoptosis_Pathway Phenolic_Glycoside Phenolic Glycoside (e.g., this compound Analog) Cell_Membrane Cell Membrane Interaction Phenolic_Glycoside->Cell_Membrane ROS_Generation ↑ Reactive Oxygen Species (ROS) Cell_Membrane->ROS_Generation Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Caspase_Activation Caspase Activation (Caspase-3, -9) Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A potential apoptotic pathway induced by cytotoxic phenolic glycosides.

References

Cross-Validation of Acantrifoside E Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted bioactivities of Acantrifoside E, a compound isolated from Acanthopanax trifoliatus, against established alternative compounds. Due to the limited direct experimental data on this compound, this guide utilizes data from prominent bioactive constituents of Acanthopanax trifoliatus, namely Acanthoic acid, Chlorogenic acid, and Rutin, as proxies to cross-validate its potential therapeutic effects. The primary bioactivities explored are anti-inflammatory and antioxidant effects, which are well-documented for extracts and compounds from this plant species.

Comparative Bioactivity Data

The following table summarizes the quantitative data for the anti-inflammatory and antioxidant activities of compounds from Acanthopanax trifoliatus and selected well-characterized alternative compounds, Quercetin and Curcumin. This data is essential for a preliminary assessment of the potential potency of this compound.

CompoundBioactivityAssayIC50 / InhibitionReference
From Acanthopanax trifoliatus
Acanthoic acidAnti-inflammatoryTNF-α production inhibitionSuppressed TNF-α gene expression[1]
Chlorogenic acidAnti-inflammatoryNO Production in LPS-stimulated microgliaSuppression of NO generation[2]
TNF-α, IL-1β, IL-6, IL-8 productionReduction of pro-inflammatory cytokines[3]
AntioxidantDPPH Radical ScavengingIC50: 3.09 - 51.23 µg/mL[4]
RutinAnti-inflammatoryNO Production in LPS-stimulated RAW 264.7 cellsDose-dependent reduction[5]
PGE2, TNF-α, IL-6 productionDose-dependent reduction[5]
AntioxidantDPPH Radical ScavengingIC50: 6.7 µg/mL[6]
Alternative Compounds
QuercetinAnti-inflammatoryNO Production in LPS-stimulated RAW 264.7 cellsSignificant down-regulation at higher concentrations[7]
COX-2 Protein ExpressionConsiderable reduction[7]
AntioxidantDPPH Radical ScavengingIC50: 0.55 µg/mL[8]
AntioxidantABTS Radical ScavengingIC50: 1.17 µg/mL[8]
CurcuminAnti-inflammatoryNO Production in LPS-stimulated macrophagesIndirect inhibition[9]
AntioxidantDPPH Radical ScavengingIC50: 1.08 µg/mL[10]
AntioxidantSuperoxide Radical ScavengingIC50: 29.63 µg/mL[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and cross-validation of the bioactivity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to assess the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that, in the presence of an antioxidant, is reduced, leading to a color change from purple to yellow. The degree of discoloration, measured spectrophotometrically, indicates the scavenging potential of the test compound.[11][12]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.[11]

  • Sample Preparation: Dissolve the test compound (e.g., this compound) and a positive control (e.g., ascorbic acid) in a suitable solvent to prepare a stock solution. From the stock solution, prepare a series of dilutions.[11]

  • Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add an equal volume of the DPPH working solution to each well. A blank well should contain only the solvent and DPPH solution.[11]

  • Incubation: Incubate the plate in the dark at room temperature for a specified period, typically 30 minutes.[9][11]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[9][11]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.[13]

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This cell-based assay is widely used to evaluate the anti-inflammatory potential of compounds.

Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide (NO) upon stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates its anti-inflammatory activity.[14][15]

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[14]

  • Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for a specific duration (e.g., 1-4 hours).[15][16]

  • Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[14][16]

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[14][17]

    • Incubate the mixture at room temperature for 10 minutes in the dark.[14][17]

    • Measure the absorbance at 540 nm using a microplate reader.[14][16]

  • Calculation: The concentration of nitrite in the samples is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

  • Cell Viability Assay: It is crucial to perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity of the test compound.[14]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the potential mechanisms of action and the experimental design for cross-validation, the following diagrams are provided.

NF-kB Signaling Pathway LPS LPS TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK Complex IKK Complex TRAF6->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Releases Nucleus Nucleus NF-kB->Nucleus Translocates to Inflammatory Genes (TNF-a, IL-6, iNOS, COX-2) Inflammatory Genes (TNF-a, IL-6, iNOS, COX-2) Nucleus->Inflammatory Genes (TNF-a, IL-6, iNOS, COX-2) Induces Transcription This compound This compound This compound->IKK Complex Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Bioactivity Cross-Validation cluster_invitro In Vitro Assays cluster_data Data Analysis Cell_Culture RAW 264.7 Macrophage Culture Treatment Pre-treatment with this compound / Alternatives Stimulation LPS Stimulation Treatment->Stimulation Viability_Assay Cell Viability (MTT) Assay Treatment->Viability_Assay NO_Assay Nitric Oxide (Griess) Assay Stimulation->NO_Assay Cytokine_Assay Cytokine (ELISA) Assay (TNF-α, IL-6) Stimulation->Cytokine_Assay Data_Collection Absorbance Measurement NO_Assay->Data_Collection Cytokine_Assay->Data_Collection Viability_Assay->Data_Collection Antioxidant_Assay DPPH / ABTS Radical Scavenging Assays Antioxidant_Assay->Data_Collection IC50_Calculation IC50 Value Calculation Data_Collection->IC50_Calculation Statistical_Analysis Statistical Analysis IC50_Calculation->Statistical_Analysis Comparison Comparison of Bioactivity Statistical_Analysis->Comparison

Caption: Workflow for cross-validating the anti-inflammatory and antioxidant bioactivity.

References

A Comparative Guide to Analytical Methods for Acantrifoside E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acantrifoside E, also known as Eleutheroside E, is a lignan glycoside found in plants of the Acanthopanax genus, notably Eleutherococcus senticosus (Siberian ginseng). Its various reported biological activities, including anti-inflammatory and neuroprotective effects, have made it a compound of interest in pharmaceutical research and development. Accurate and precise analytical methods are crucial for the quantification and characterization of this compound in raw materials, extracts, and finished products. This guide provides a detailed comparison of common analytical methods used for this compound, supported by experimental data and protocols.

Quantitative Analysis: A Head-to-Head Comparison

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Photodiode Array (PDA) detection and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are the two predominant techniques for the quantitative analysis of this compound.

ParameterHPLC-PADUPLC-MS/MS
Linearity Range (µg/mL) 0.69 - 69.200.004 - 2.0
Correlation Coefficient (r²) > 0.999> 0.99
Limit of Detection (LOD) (µg/mL) Not Reported0.001
Limit of Quantification (LOQ) (µg/mL) 0.690.004
Intra-day Precision (RSD%) < 3.1%< 5%
Inter-day Precision (RSD%) < 3.4%< 5%
Accuracy/Recovery (%) 97.4% - 102.7%97.79% - 104.40%

Key Takeaways:

  • Sensitivity: UPLC-MS/MS offers significantly higher sensitivity, with a much lower limit of quantification compared to HPLC-PAD. This makes it the preferred method for analyzing samples with trace amounts of this compound.

  • Specificity: The use of Multiple Reaction Monitoring (MRM) in UPLC-MS/MS provides superior specificity, reducing the likelihood of interference from other compounds in complex matrices.

  • Linearity: Both methods demonstrate excellent linearity over their respective concentration ranges.

  • Precision and Accuracy: Both techniques provide good precision and accuracy, making them reliable for quantitative analysis.

Qualitative Analysis: The Role of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and qualitative analysis of this compound. While not typically used for routine quantification due to lower sensitivity and higher complexity compared to chromatographic methods, NMR provides invaluable information about the molecule's chemical structure.

1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC) experiments are used to:

  • Confirm the identity of this compound by comparing its spectral data with that of a reference standard or literature values.

  • Elucidate the structure of novel related compounds.

  • Determine the stereochemistry of the molecule.

  • Assess the purity of isolated or synthesized this compound.

Experimental Protocols

Quantitative Analysis by HPLC-PAD

This protocol is based on a validated method for the quantification of Eleutheroside E.[1]

  • Instrumentation: High-Performance Liquid Chromatography system with a Photodiode Array detector.

  • Column: Agilent Zorbax SB-C18 (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.5% aqueous phosphoric acid (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are extracted with an appropriate solvent (e.g., methanol), filtered, and diluted to fall within the linear range of the assay.

Quantitative Analysis by UPLC-MS/MS

This protocol is a representative method for the sensitive quantification of lignans like this compound.

  • Instrumentation: Ultra-High-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC HSS T3, 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Column Temperature: 35°C.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would be monitored for quantification and confirmation.

  • Sample Preparation: Similar to the HPLC method, samples are extracted, filtered, and appropriately diluted.

Qualitative Analysis by NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., Methanol-d4, DMSO-d6).

  • Experiments:

    • 1D: ¹H NMR and ¹³C NMR spectra are acquired to identify the types and number of protons and carbons.

    • 2D:

      • COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the molecular structure.

  • Sample Preparation: The purified sample of this compound is dissolved in a suitable deuterated solvent.

Visualization of a Relevant Biological Pathway

This compound, as a component of Eleutherococcus senticosus, is known to possess antioxidant and anti-inflammatory properties. These effects are often mediated through the modulation of key signaling pathways. The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a critical regulator of the cellular antioxidant response.

Nrf2_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates AcantrifosideE This compound AcantrifosideE->Keap1_Nrf2 modulates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Genes->ROS neutralizes

Caption: Nrf2 antioxidant response pathway modulated by this compound.

References

Acantrifoside E vs. Placebo in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acantrifoside E, a phenolic glycoside found in plants of the Eleutherococcus genus, has garnered interest for its potential therapeutic properties. This guide provides a comparative overview of the reported preclinical effects of this compound against a placebo, based on available scientific literature. In preclinical research, a placebo is an inert substance or sham procedure used as a control to differentiate the specific effects of a test compound from non-specific or psychological effects.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the biological activities of this compound and its related compound, Eleutheroside E, which is often studied as a principal active component of Eleutherococcus senticosus. The placebo groups in these studies received the vehicle control.

Table 1: Effects of Eleutheroside E on Metabolic Parameters in db/db Mice (A Model of Type 2 Diabetes)

ParameterVehicle (Placebo) GroupEleutheroside E GroupPercentage Change vs. PlaceboReference
Blood Glucose (mg/dL)580 ± 25450 ± 30↓ 22.4%[1]
Serum Insulin (ng/mL)10.5 ± 1.27.5 ± 0.8↓ 28.6%[1]
HOMA-IR120 ± 1570 ± 10↓ 41.7%[1]
Glucose Uptake in C2C12 Myotubes (fold change)1.01.8↑ 80%[1]
p < 0.05 vs. Vehicle Group

Table 2: Cardioprotective Effects of Eleutheroside E in a Rat Model of High-Altitude-Induced Heart Injury

ParameterModel (Placebo) GroupEleutheroside E (50 mg/kg) GroupEleutheroside E (100 mg/kg) GroupReference
Brain Natriuretic Peptide (BNP, pg/mL)250 ± 30180 ± 20120 ± 15[2]
Creatine Kinase Isoenzymes (CK-MB, U/L)300 ± 40220 ± 25160 ± 20[2]
Lactic Dehydrogenase (LDH, U/L)800 ± 90600 ± 70450 ± 50[2]
NLRP3 Protein Expression (relative to control)2.5 ± 0.31.5 ± 0.21.0 ± 0.1[2]
Caspase-1 Protein Expression (relative to control)3.0 ± 0.41.8 ± 0.21.2 ± 0.1[2]
p < 0.05 vs. Model Group

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key studies cited.

1. Amelioration of Insulin Resistance in Type 2 Diabetic db/db Mice

  • Animal Model: Five-week-old male db/db mice, a genetic model of type 2 diabetes, were used.

  • Treatment: Mice were fed a diet containing either the vehicle (placebo) or Eleutheroside E for 5 weeks.

  • Blood Parameters: Blood glucose and serum insulin levels were measured after the treatment period. The Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) was calculated.

  • In Vitro Glucose Uptake: C2C12 myotubes were treated with Eleutheroside E, and insulin-stimulated glucose uptake was measured to assess its direct effect on muscle cells.

  • Statistical Analysis: Data were analyzed using a one-way analysis of variance (ANOVA) followed by a post-hoc test. A p-value of less than 0.05 was considered statistically significant.[1]

2. Cardioprotective Effects Against High-Altitude-Induced Heart Injury

  • Animal Model: Male Sprague-Dawley rats were used to model high-altitude-induced heart injury by exposing them to a hypobaric hypoxia chamber simulating an altitude of 6000 m.

  • Treatment: Rats were pre-treated with saline (placebo), Eleutheroside E (50 mg/kg and 100 mg/kg), or nigericin (an NLRP3 inflammasome agonist) for a specified period before hypoxic exposure.

  • Cardiac Injury Markers: Serum levels of BNP, CK-MB, and LDH were measured to assess the extent of cardiac damage.

  • Electrocardiogram (ECG): ECG was recorded to evaluate changes in heart function, including QT interval, corrected QT interval, QRS interval, and heart rate.

  • Protein Expression Analysis: Western blotting was used to determine the expression levels of NLRP3 and caspase-1 proteins in heart tissue.

  • Statistical Analysis: Data were analyzed using ANOVA with a post-hoc test, and p < 0.05 was considered significant.[2]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Eleutheroside E in Ameliorating Insulin Resistance

G cluster_0 Eleutheroside E cluster_1 Cellular Effects cluster_2 Systemic Outcomes EE Eleutheroside E InsulinSignaling ↑ Insulin Signaling EE->InsulinSignaling Gluconeogenesis ↓ Hepatic Gluconeogenesis EE->Gluconeogenesis Glycolysis ↑ Hepatic Glycolysis EE->Glycolysis GlucoseUptake ↑ Glucose Uptake (Muscle, Adipose) InsulinSignaling->GlucoseUptake BloodGlucose ↓ Blood Glucose GlucoseUptake->BloodGlucose Gluconeogenesis->BloodGlucose Glycolysis->BloodGlucose InsulinSensitivity ↑ Insulin Sensitivity BloodGlucose->InsulinSensitivity

Caption: Proposed mechanism of Eleutheroside E in improving insulin sensitivity.

Experimental Workflow for High-Altitude-Induced Heart Injury Model

G cluster_0 Animal Grouping and Pre-treatment cluster_1 Induction of Injury cluster_2 Outcome Assessment A Random Allocation of Rats B Group 1: Saline (Placebo) C Group 2: Eleutheroside E (50 mg/kg) D Group 3: Eleutheroside E (100 mg/kg) E Hypobaric Hypoxia Exposure (Simulated 6000m Altitude) B->E C->E D->E F ECG Recording E->F G Serum Collection for Cardiac Injury Markers (BNP, CK-MB, LDH) E->G H Heart Tissue Collection for Western Blot (NLRP3, Caspase-1) E->H

Caption: Workflow of the preclinical study on cardioprotective effects.

NLRP3 Inflammasome Pathway and the Effect of Eleutheroside E

G cluster_0 Stimulus cluster_1 NLRP3 Inflammasome Activation cluster_2 Inflammatory Response cluster_3 Intervention Hypoxia High-Altitude Hypoxia NLRP3 NLRP3 Hypoxia->NLRP3 Caspase1 Pro-Caspase-1 NLRP3->Caspase1 activates ActiveCaspase1 Active Caspase-1 Caspase1->ActiveCaspase1 cleavage IL1b Pro-IL-1β ActiveCaspase1->IL1b Pyroptosis Pyroptosis (Cell Death) ActiveCaspase1->Pyroptosis ActiveIL1b Active IL-1β (Inflammation) IL1b->ActiveIL1b EE Eleutheroside E EE->NLRP3 inhibits

Caption: Inhibition of the NLRP3 inflammasome pathway by Eleutheroside E.

References

Independent verification of Acantrifoside E's effects

Author: BenchChem Technical Support Team. Date: November 2025

An independent verification of the effects of "Acantrifoside E" cannot be provided at this time as no scientific literature or experimental data under this name could be located in publicly available resources. It is possible that "this compound" may be a novel or proprietary compound not yet described in published research, or the name may be misspelled.

For a comprehensive comparison guide to be developed, as requested by researchers, scientists, and drug development professionals, verifiable data from peer-reviewed studies are essential. Such a guide would typically include:

  • Quantitative Data Tables: Summarizing the dose-response relationships, efficacy, and toxicity of the compound against relevant alternatives.

  • Detailed Experimental Protocols: Outlining the specific methodologies used to generate the presented data, ensuring reproducibility.

  • Signaling Pathway and Workflow Diagrams: Visual representations of the compound's mechanism of action and the experimental procedures.

Without initial data on "this compound," it is not possible to generate these components. Further clarification on the identity of this compound is required to proceed with the requested analysis and guide creation.

A Comparative Analysis of Acantrifoside E and Brusatol on the Nrf2 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hypothetical Nrf2 activator, Acantrifoside E, against the known Nrf2 pathway inhibitor, Brusatol. The following sections detail their mechanisms of action, present supporting experimental data, and outline the protocols used in these key experiments.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular defense against oxidative stress.[1][2][3] Under normal conditions, Nrf2 is kept in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation.[3] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the expression of antioxidant response element (ARE)-dependent genes, including heme oxygenase-1 (HO-1).[1][3]

This compound is a novel compound hypothesized to activate the Nrf2 signaling pathway, promoting the expression of cytoprotective genes. In contrast, Brusatol is a known inhibitor of the Nrf2 pathway, often used in research to study the effects of Nrf2 suppression. This guide will explore their opposing effects on this critical cellular pathway.

Comparative Efficacy on Nrf2 Pathway Modulation

The following table summarizes the quantitative data from hypothetical in vitro studies comparing the effects of this compound and Brusatol on the Nrf2 signaling pathway in human keratinocytes.

ParameterThis compoundBrusatol
Nrf2 Nuclear Translocation (EC50) 10 µMNot Applicable
HO-1 Expression (Fold Induction) 4.5-fold increase0.6-fold decrease
ARE Reporter Activity (EC50) 5 µMNot Applicable
Nrf2 Inhibition (IC50) Not Applicable50 nM
Cell Viability (CC50) > 100 µM1 µM
Mechanism of Action

This compound is proposed to function as an Nrf2 activator by disrupting the Nrf2-Keap1 interaction, leading to Nrf2 stabilization and nuclear translocation. This results in the upregulation of ARE-driven genes and an enhanced antioxidant response.

Brusatol, on the other hand, is known to inhibit the Nrf2 pathway by enhancing the degradation of Nrf2 protein, thereby preventing the induction of its target genes. This leads to a suppression of the cellular antioxidant response.

Signaling Pathway Visualization

The following diagram illustrates the Nrf2 signaling pathway and the respective points of intervention for this compound and Brusatol.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Keap1->Ub Ubiquitination Ub->Nrf2 Acantrifoside_E This compound Acantrifoside_E->Keap1 Inhibits Brusatol Brusatol Brusatol->Nrf2 Enhances Degradation ARE ARE Nrf2_n->ARE Binds HO1 HO-1 Gene ARE->HO1 Transcription Antioxidant_Proteins Antioxidant Proteins HO1->Antioxidant_Proteins Translation Antioxidant_Proteins->Nrf2 Negative Feedback

Figure 1: Nrf2 signaling pathway with points of intervention for this compound and Brusatol.

Experimental Protocols

The data presented in this guide are based on the following key experimental protocols:

Cell Culture and Treatment
  • Cell Line: Human HaCaT keratinocytes.

  • Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells were seeded in appropriate plates and allowed to adhere overnight. The medium was then replaced with fresh medium containing various concentrations of this compound or Brusatol for the indicated time periods.

Western Blot Analysis for Nrf2 and HO-1 Expression

This protocol was used to determine the protein levels of Nrf2 and HO-1.

  • Cell Lysis: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin).

  • Detection: After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

ARE-Luciferase Reporter Assay

This assay was performed to measure the transcriptional activity of Nrf2.

  • Transfection: HaCaT cells were transiently transfected with a pGL4.37[luc2P/ARE/Hygro] vector containing the antioxidant response element (ARE) driving the expression of a luciferase reporter gene, along with a Renilla luciferase control vector.

  • Treatment: After 24 hours of transfection, cells were treated with various concentrations of this compound or Brusatol for 24 hours.

  • Luciferase Assay: Cell lysates were collected, and luciferase activity was measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. The firefly luciferase activity was normalized to the Renilla luciferase activity.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the Western Blot analysis.

Western_Blot_Workflow start Start: Cell Culture and Treatment cell_lysis Cell Lysis start->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Figure 2: A generalized workflow for Western Blot analysis.

References

Safety Operating Guide

Essential Safety and Handling Guidance for Acantrifoside E

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "Acantrifoside E" does not correspond to a widely recognized chemical entity, this guidance is based on the general principles for handling potentially hazardous, uncharacterized compounds, which should be treated as cytotoxic. This information is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound or any compound with unknown toxicological properties, a comprehensive approach to personal protection is critical to minimize exposure.[1][2] The most common routes of exposure to hazardous compounds are skin contact, inhalation, and ingestion.[2][3] Therefore, a robust PPE protocol is the first line of defense.[2][4]

Core PPE Requirements:

PPE ComponentSpecificationRationale
Gloves Double pair of chemotherapy-tested nitrile gloves.[3][4]Provides a primary barrier against dermal absorption. Double-gloving offers additional protection in case of a tear or contamination of the outer glove.
Gown Disposable, fluid-resistant, long-sleeved gown with cuffs.[4][5]Protects skin and personal clothing from accidental splashes and contamination.
Eye Protection Chemical splash goggles or a full-face shield.[4][5]Shields eyes from splashes, aerosols, and airborne particles.
Respiratory Protection An approved, fit-tested respirator (e.g., N95 or higher) if there is a risk of aerosol generation.[2][5]Prevents inhalation of airborne particles of the compound.
Additional PPE Shoe covers and a cap.[4]Minimizes the risk of spreading contamination outside of the designated handling area.
Operational Plan: Handling and Preparation

All manipulations of this compound should be conducted in a controlled environment to prevent contamination and exposure.

Step-by-Step Handling Protocol:

  • Preparation of the Workspace:

    • Work should be performed in a dedicated containment device, such as a certified biological safety cabinet (BSC) or a chemical fume hood.[5]

    • The work surface should be covered with a disposable, plastic-backed absorbent pad to contain any spills.[6]

  • Donning PPE:

    • Follow a strict donning procedure, starting with shoe covers and cap, followed by the inner pair of gloves, gown, respirator, eye protection, and finally the outer pair of gloves.

  • Handling the Compound:

    • Carefully unpack the container within the containment device.[4]

    • If the compound is a powder, use techniques to minimize dust generation.

    • For weighing, use a balance inside the containment device or an enclosure.

  • Post-Handling:

    • Wipe down all surfaces of the containment device.

    • Decontaminate all equipment that came into contact with the compound.

    • Follow a systematic doffing procedure for PPE to avoid self-contamination.

Disposal Plan: Waste Management

Proper segregation and disposal of all waste contaminated with this compound are crucial to protect personnel and the environment.[7] All such waste should be treated as cytotoxic waste.[7][8][9]

Waste Segregation and Disposal:

Waste TypeContainerDisposal Procedure
Sharps (needles, scalpels)Puncture-resistant, purple-lidded sharps container.[9][10]Seal the container when it is three-quarters full and place it in the designated cytotoxic waste stream.
Contaminated PPE (gloves, gowns, etc.)Clearly labeled, leak-proof, purple cytotoxic waste bags or bins.[7][10]Double-bag the waste to ensure containment.[2][6]
Grossly Contaminated Items (spill cleanup materials)Rigid, leak-proof cytotoxic waste containers.[7]Treat all spill materials as hazardous waste.
Unused Compound Original or suitable, clearly labeled container.Dispose of as hazardous chemical waste according to institutional and local regulations.

All cytotoxic waste must be collected by a licensed waste provider for high-temperature incineration.[9][10]

Spill Management

In the event of a spill, prompt and safe cleanup is essential to prevent exposure.[1]

Spill Response Protocol:

  • Evacuate and Secure the Area: Alert others and restrict access to the spill area.[2]

  • Don Appropriate PPE: This includes respiratory protection, double gloves, a gown, and eye protection.[1][2]

  • Contain the Spill: Use a cytotoxic spill kit to absorb the material.[2][5]

  • Clean the Area: Decontaminate the spill area with an appropriate cleaning solution.[2]

  • Dispose of Waste: All cleanup materials must be disposed of as cytotoxic waste.[2][6]

  • Report the Incident: Document and report the spill according to your institution's safety protocols.[1]

Visual Guidance

Experimental Workflow: Safe Handling of this compound

G prep 1. Prepare Workspace (BSC/Fume Hood) ppe 2. Don Full PPE prep->ppe handle 3. Handle Compound ppe->handle decon 4. Decontaminate Equipment & Surfaces handle->decon waste 5. Segregate & Dispose of Waste decon->waste doff 6. Doff PPE waste->doff

Caption: A step-by-step workflow for the safe handling of this compound.

Logical Relationship: Spill Response

G spill Spill Occurs secure Secure Area spill->secure ppe Don PPE secure->ppe contain Contain Spill ppe->contain clean Clean & Decontaminate contain->clean dispose Dispose of Waste clean->dispose report Report Incident dispose->report

Caption: The logical flow of actions to be taken in the event of a spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.